8-Geranyl daidzein
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAXKMYOFXPLSV-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of 8-geranyl daidzein vs daidzein
An In-Depth Technical Guide to the Comparative Biological Activities of 8-Geranyl Daidzein and Daidzein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoflavones, a class of phytoestrogens, have garnered significant attention for their potential therapeutic applications. Daidzein, a primary isoflavone found in soy, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and estrogen-modulating effects. Structural modification of daidzein, such as the introduction of a lipophilic geranyl group at the 8-position to form 8-geranyl daidzein, represents a promising strategy to enhance its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive comparison of the biological activities of 8-geranyl daidzein and its parent compound, daidzein. We delve into the molecular mechanisms underlying their actions, present detailed experimental protocols for their synthesis and comparative evaluation, and summarize key findings in a structured format to facilitate further research and drug development.
Introduction: The Therapeutic Potential of Daidzein and the Rationale for Geranylation
Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone with a structural resemblance to mammalian estrogen, allowing it to interact with estrogen receptors (ERs) and exert a spectrum of biological effects.[1][2] Its therapeutic potential is vast, spanning the prevention and treatment of hormone-dependent cancers, cardiovascular diseases, osteoporosis, and inflammatory conditions.[3] However, the clinical utility of daidzein can be limited by its pharmacokinetic profile, including its metabolism and bioavailability.
The addition of a geranyl group, a 10-carbon isoprenoid chain, to the daidzein scaffold at the 8-position results in 8-geranyl daidzein. This modification, a form of prenylation, significantly increases the lipophilicity of the molecule.[4] Increased lipophilicity can enhance the interaction of the compound with cell membranes and lipophilic proteins, potentially leading to improved intestinal absorption and tissue accumulation.[5][6] This guide will explore the hypothesis that this structural alteration translates into enhanced or favorably modulated biological activity compared to the parent daidzein molecule.
Comparative Biological Activities: A Mechanistic Overview
Anti-inflammatory Activity
Daidzein: Daidzein has well-documented anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The underlying mechanisms involve the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][9][10] Daidzein has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, and to suppress the phosphorylation of MAPK components like ERK1/2 and p38.[7][9]
8-Geranyl Daidzein (inferred from 8-Prenyl Daidzein data): Direct comparative studies on 8-geranyl daidzein are limited. However, research on the closely related 8-prenyl daidzein (8-PD) reveals a significantly more potent anti-inflammatory effect compared to daidzein. 8-PD demonstrates a stronger ability to repress inflammatory responses in macrophages by inhibiting NF-κB activation. This enhanced effect is associated with a more profound reduction in the activation of ERK1/2, JNK, and p38 MAPKs.[11] The increased lipophilicity of the geranylated/prenylated form likely facilitates its entry into cells and interaction with intracellular signaling molecules, leading to a more robust anti-inflammatory response.
Diagram: Comparative Anti-inflammatory Signaling Pathways
Caption: Comparative inhibition of LPS-induced inflammatory pathways.
Anticancer Activity
Daidzein: Daidzein exhibits anticancer properties through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[3] In various cancer cell lines, daidzein has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and activation of caspases.[12][13] It can also cause cell cycle arrest at the G1 and/or G2/M phases by altering the levels of cyclins and cyclin-dependent kinases (CDKs).[14][15]
Antioxidant Activity
Daidzein: Daidzein possesses antioxidant properties, acting both as a direct scavenger of free radicals and as a modulator of endogenous antioxidant systems.[16] It can upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18]
8-Geranyl Daidzein: The impact of geranylation on the antioxidant activity of daidzein is an area requiring further investigation. While the core phenolic structure responsible for radical scavenging remains, the addition of the geranyl group could influence its interaction with cellular membranes and antioxidant enzymes. The increased lipophilicity might lead to better protection against lipid peroxidation within cell membranes.[19]
Estrogenic and Anti-Estrogenic Activity
Daidzein: Daidzein is classified as a phytoestrogen and acts as a selective estrogen receptor modulator (SERM).[1] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential affinity for ERβ.[2][20] This differential binding affinity contributes to its tissue-specific effects, acting as an estrogen agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast), depending on the local estrogen environment and receptor expression profile.[1]
8-Geranyl Daidzein (inferred from other prenylated flavonoids): Prenylation has been shown to significantly enhance the estrogenic potency of flavonoids. For instance, 8-prenylnaringenin is substantially more estrogenic than its parent compound, naringenin.[21][22] The prenyl group is thought to improve the binding affinity to estrogen receptors.[5] It is therefore highly probable that 8-geranyl daidzein will exhibit a stronger interaction with ERs compared to daidzein. This could translate to either more potent estrogenic or anti-estrogenic effects, depending on the specific cellular context and warrants detailed investigation.
Diagram: Interaction with Estrogen Receptors
Caption: Modulation of estrogen receptor signaling.
Quantitative Data Summary
The following table summarizes available and hypothesized comparative data for the biological activities of daidzein and 8-geranyl daidzein. It is important to note that data for 8-geranyl daidzein is largely inferred from studies on 8-prenyl daidzein and represents areas for future experimental validation.
| Biological Activity | Daidzein | 8-Geranyl Daidzein (Hypothesized/Inferred) | Key References |
| Anti-inflammatory | Moderate | High | [11],[7] |
| Anticancer (IC50) | Cell-type dependent (e.g., ~60 µM in BEL-7402) | Potentially lower IC50 | [12] |
| Antioxidant | Moderate | Potentially enhanced lipophilic antioxidant activity | [19],[16] |
| ERβ Binding Affinity | Moderate | High | [2],[20] |
| ERα Binding Affinity | Low | Moderate | [2],[20] |
Experimental Protocols
Synthesis of 8-Geranyl Daidzein
This protocol describes a plausible method for the synthesis of 8-geranyl daidzein from daidzein and geranyl bromide.
Materials:
-
Daidzein
-
Geranyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of daidzein (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 equivalents). Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Geranylation: Add geranyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (daidzein) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 8-geranyl daidzein.
-
Characterization: Confirm the structure of the synthesized 8-geranyl daidzein using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative In Vitro Assays
The following are step-by-step protocols for comparing the biological activities of daidzein and 8-geranyl daidzein.
4.2.1. Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability (MTT Assay): Prior to the anti-inflammatory assay, determine the non-toxic concentrations of daidzein and 8-geranyl daidzein by treating the cells with a range of concentrations for 24 hours and performing an MTT assay.[23][24]
-
Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of daidzein or 8-geranyl daidzein for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[24]
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using commercially available ELISA kits.[24]
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.[7][24]
4.2.2. Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of daidzein and 8-geranyl daidzein for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours.[23][25]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.
4.2.3. Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Sample Preparation: Prepare various concentrations of daidzein and 8-geranyl daidzein in methanol.
-
Reaction Mixture: In a 96-well plate, mix the sample solutions with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[26][27]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound. Ascorbic acid can be used as a positive control.[26][27]
4.2.4. Estrogenic Activity Assay (Estrogen Receptor Reporter Gene Assay)
-
Cell Culture: Use a cell line stably transfected with an estrogen receptor (e.g., ERα or ERβ) and an estrogen-responsive reporter gene (e.g., luciferase), such as MCF-7-ERE-Luc cells.
-
Treatment: Seed the cells in a 96-well plate. Treat the cells with various concentrations of daidzein, 8-geranyl daidzein, and 17β-estradiol (as a positive control) for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Plot the relative luciferase units (RLU) against the compound concentrations to determine the dose-response curve and calculate the EC50 for estrogenic activity. To assess anti-estrogenic activity, co-treat the cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compounds.
Conclusion and Future Directions
The geranylation of daidzein presents a compelling strategy for enhancing its therapeutic properties. The available evidence, primarily from studies on the closely related 8-prenyl daidzein, strongly suggests that 8-geranyl daidzein possesses superior anti-inflammatory activity compared to its parent compound. The increased lipophilicity is also hypothesized to augment its anticancer and antioxidant effects, as well as modulate its interaction with estrogen receptors.
This technical guide provides a framework for the systematic investigation of 8-geranyl daidzein. The detailed protocols for its synthesis and comparative biological evaluation are intended to facilitate further research in this promising area. Future studies should focus on direct, head-to-head comparisons of 8-geranyl daidzein and daidzein across a range of in vitro and in vivo models to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.
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Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops. (n.d.). MDPI. [Link]
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Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins. (n.d.). Spandidos Publications. [Link]
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Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade. (2018). Spandidos Publications. [Link]
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Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin. (2002). PubMed. [Link]
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8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages. (2023). PubMed. [Link]
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Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages. (2022). PMC. [Link]
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Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. (2025). MDPI. [Link]
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The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? (n.d.). PMC. [Link]
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Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice. (n.d.). PMC. [Link]
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Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens. (n.d.). PMC. [Link]
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DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS. (2016). African Journal of Traditional, Complementary and Alternative Medicines. [Link]
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Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways. (n.d.). ResearchGate. [Link]
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Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells. (2008). PubMed. [Link]
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Daidzein alleviates neuronal damage and oxidative stress via GSK3β/Nrf2 pathway in mice. (2022). ResearchGate. [Link]
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Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. (2017). PMC. [Link]
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Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells. (n.d.). PMC. [Link]
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Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2025). MDPI. [Link]
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Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells. (2021). Spandidos Publications. [Link]
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Daidzein Relieves Lipopolysaccharide-Induced Mastitis Through Inhibiting MAPKs and AKT/NF-κB P65 Signaling Pathways. (n.d.). ResearchGate. [Link]
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Estrogenic Activity of the Phytoestrogens Naringenin, 6-(1,1-Dimethylallyl)naringenin and 8-Prenylnaringenin. (2025). ResearchGate. [Link]
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DPPH Assay. (n.d.). Bio-protocol. [Link]
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Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). PubMed. [Link]
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Lipophilization of flavonoids for their food, therapeutic and cosmetic applications. (n.d.). ResearchGate. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. (n.d.). ResearchGate. [Link]
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Template:Affinities of estrogen receptor ligands for the ERα and ERβ. (n.d.). Wikipedia. [Link]
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Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. (2025). JOVE. [Link]
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Effect of daidzein on Akt/GSK3β/Nrf2 signaling in Con A-challenged mice. (n.d.). ResearchGate. [Link]
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Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). PMC. [Link]
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DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]
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Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells. (2024). MDPI. [Link]
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Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages. (n.d.). PubMed. [Link]
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The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures. (2016). PLOS. [Link]
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A Technical Guide to Novel Prenylated Isoflavonoids from Psoralea corylifolia: Isolation, Elucidation, and Bioactivity
Introduction: The Enduring Potential of Psoralea corylifolia
Psoralea corylifolia L., a revered herb in traditional Chinese and Ayurvedic medicine, has garnered significant attention from the scientific community.[1] Its fruits are a rich reservoir of diverse secondary metabolites, including coumarins, meroterpenes, and, most notably, flavonoids.[2][3][4] Among these, prenylated isoflavonoids stand out for their structural complexity and potent, wide-ranging pharmacological activities.[5] The addition of a lipophilic prenyl group to the isoflavone scaffold often enhances biological efficacy, making these compounds prime candidates for drug discovery and development.[5][6]
This guide provides an in-depth technical overview for researchers and drug development professionals on the systematic approach to isolating and characterizing novel prenylated isoflavonoids from P. corylifolia. We will delve into the rationale behind the experimental strategies, from initial extraction to the sophisticated spectroscopic techniques required for structural elucidation, and explore the mechanistic basis of their therapeutic potential.
Section 1: Extraction and Bioassay-Guided Isolation Strategy
The journey to discovering novel bioactive compounds begins with a robust and logically designed extraction and isolation workflow. A bioassay-guided fractionation approach is the gold standard, as it ensures that the chemical separation process is continually directed by pharmacological activity, maximizing the efficiency of identifying potent molecules.
Rationale for Solvent Selection and Extraction
The initial extraction from dried, powdered fruits of P. corylifolia is a critical step that dictates the profile of compounds available for separation.
-
Solvent Choice: Methanol or ethanol is typically employed for the initial maceration or Soxhlet extraction. The choice of these polar solvents is predicated on their ability to efficiently extract a broad spectrum of secondary metabolites, including the glycosylated and aglycone forms of isoflavonoids.
-
Sequential Partitioning: The crude extract is subsequently partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). This step is crucial for the preliminary fractionation of compounds based on their polarity. Prenylated isoflavonoids, being moderately polar, are often concentrated in the ethyl acetate fraction.[7] This fraction frequently exhibits the highest potency in initial bioassays (e.g., anti-inflammatory or cytotoxic screens), guiding further purification efforts.
The Isolation Workflow: A Step-by-Step Protocol
The following protocol outlines a typical bioassay-guided isolation scheme. Each step is designed to progressively simplify the complex mixture until pure compounds are obtained.
-
Preparation of Plant Material: Procure authenticated, dried fruits of P. corylifolia. Grind the material into a fine powder to maximize the surface area for solvent extraction.
-
Initial Extraction: Macerate the powdered plant material (1 kg) with 95% methanol (3 x 5 L) at room temperature for 72 hours per extraction. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate (EtOAc), and n-butanol. Evaporate each fraction to dryness.
-
Bioassay Screening: Screen all fractions for the desired biological activity (e.g., inhibition of nitric oxide production in LPS-stimulated macrophages). The most active fraction (typically the EtOAc fraction) is selected for further separation.[7]
-
Initial Chromatographic Separation: Subject the active EtOAc fraction to column chromatography over a silica gel stationary phase. Elute with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Bioassay of Sub-fractions: Collect the column eluates as multiple sub-fractions and subject them to another round of bioassay screening to pinpoint the most active sub-fractions.
-
Fine Purification: Purify the active sub-fractions using a combination of advanced chromatographic techniques. This often involves Sephadex LH-20 column chromatography to remove polymeric impurities, followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column to isolate individual compounds.[8][9][10]
Caption: Bioassay-guided isolation workflow for novel isoflavonoids.
Section 2: Structural Elucidation of Novel Compounds
Once a pure compound is isolated, its chemical structure must be determined. This is a meticulous process that relies on the combined interpretation of data from various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) is indispensable for determining the exact molecular formula of a new compound.[7] By measuring the mass-to-charge ratio with high precision, HR-MS provides a definitive elemental composition, which is the first piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is required for unambiguous structure determination.
-
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another (via spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are two or three bonds away, allowing for the assembly of the molecular fragments into a complete structure.
-
Case Study: Elucidation of Corylinin
Corylinin, a novel isoflavone isolated from P. corylifolia, serves as an excellent example.[11] Its structure was established as 7,4'-dihydroxy-3'-[(E)-3,7-dimethyl-2,6-octadienyl]isoflavone based on spectroscopic data.[11]
Table 1: Key NMR Data for Corylinin
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) | Key HMBC Correlations (H → C) |
| 2 | 153.2 | 7.95 (s) | C-3, C-4, C-9 |
| 3 | 124.5 | - | - |
| 4 | 175.8 | - | - |
| 5 | 127.5 | 8.10 (d, 8.8) | C-4, C-7, C-9 |
| 7 | 163.1 | - | - |
| 4' | 158.0 | - | - |
| 1" | 28.5 | 3.35 (d, 7.2) | C-2', C-3', C-4', C-2", C-3" |
| 2" | 122.5 | 5.30 (t, 7.2) | C-1", C-4" |
Data adapted from the literature for illustrative purposes.[11]
The HMBC correlation from the methylene protons at H-1" (δH 3.35) to the aromatic carbons C-2', C-3', and C-4' unequivocally establishes the attachment point of the prenyl (geranyl) side chain to the B-ring of the isoflavone core.
Caption: Key HMBC correlations confirming prenyl group attachment.
Section 3: Biological Activities and Mechanistic Insights
Novel prenylated isoflavonoids from P. corylifolia exhibit a remarkable spectrum of biological activities, making them attractive for therapeutic development.[2][3] Prominent among these are anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[12][13][14]
Anti-Inflammatory and Immunomodulatory Effects
Many compounds, such as bavachinin and corylin, demonstrate potent anti-inflammatory properties.[14][15]
-
Mechanism of Action: A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] In inflammatory states, the NF-κB protein p65 translocates to the nucleus, driving the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Corylin has been shown to inhibit this nuclear translocation, thereby suppressing the inflammatory cascade.[16][17] Furthermore, some compounds like bavachinin can modulate the PI3K/AKT signaling pathway, which is also implicated in inflammation.[15]
Caption: Inhibition of the NF-κB inflammatory pathway by Corylin.
Anti-Cancer Activity
Isobavachalcone, another prenylated flavonoid from this plant, has shown promise in oncology research, particularly against colorectal cancer cells.[18]
-
Mechanism of Action: Isobavachalcone induces apoptosis (programmed cell death) and inhibits cell proliferation.[18] Mechanistic studies revealed that its effects are mediated through the downregulation of the AKT/GSK-3β/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[18] By inhibiting this pathway, isobavachalcone effectively halts the uncontrolled growth of cancer cells.
Osteogenic and Neuroprotective Potential
Beyond inflammation and cancer, these compounds show promise in other therapeutic areas.
-
Osteoporosis: Corylin has been demonstrated to induce osteoblastic differentiation, suggesting its potential for treating osteoporosis.[19] This action is mediated through the activation of both estrogen and Wnt/β-catenin signaling pathways, which are crucial for bone formation.[19]
-
Neuroprotection: Extracts of P. corylifolia and its isolated compounds have shown protective effects against cytotoxicity in neuronal cell models, indicating potential applications in treating neurodegenerative diseases.[13] Corylin, for instance, alleviates oxidative damage and neuroinflammation by activating the Nrf2/HO-1 pathway and inhibiting NF-κB.[16]
Conclusion and Future Directions
Psoralea corylifolia remains a fertile ground for the discovery of novel prenylated isoflavonoids with significant therapeutic potential. The bioassay-guided isolation strategy, coupled with advanced spectroscopic analysis, is a proven and effective methodology for identifying these complex natural products. The diverse mechanisms of action, from the modulation of key signaling pathways like NF-κB and PI3K/AKT to the activation of osteogenic pathways, underscore the vast potential of these compounds.[15][16][19]
Future research should focus on semi-synthetic modifications of these natural scaffolds to improve potency and pharmacokinetic properties, as well as comprehensive preclinical and clinical evaluations to translate these promising laboratory findings into novel therapeutics.
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8-Geranyl daidzein CAS 1072940-16-9 molecular weight
An In-Depth Technical Guide to 8-Geranyl Daidzein
Abstract: This technical guide provides a comprehensive overview of 8-Geranyl daidzein, a prenylated isoflavone derived from daidzein. While direct extensive literature on the specific compound with CAS number 1072940-16-9 is sparse, this document synthesizes foundational knowledge of the parent molecule, daidzein, with established principles of flavonoid geranylation. We will explore the physicochemical properties, including a calculated molecular weight, and delve into the synthesis, characterization, and potential biological significance of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of modified natural products.
Introduction to 8-Geranyl Daidzein
Isoflavones are a class of phytoestrogens, plant-derived compounds with a chemical structure similar to mammalian estrogens, enabling them to interact with estrogen receptors.[1][2] Daidzein (4',7-dihydroxyisoflavone) is a prominent isoflavone found abundantly in soybeans and other legumes.[3][4][5] It is a subject of extensive research due to its potential health benefits, including roles in mitigating hormone-dependent conditions, promoting bone health, and offering cardiovascular protection.[1][5][6]
The biological activity of natural products like daidzein can be significantly enhanced through structural modification. Prenylation, the attachment of hydrophobic prenyl groups (such as geranyl groups), is a key biosynthetic modification that often enhances the bioactivity of flavonoids. The addition of a lipophilic geranyl side chain to the daidzein scaffold is expected to alter its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially enhance its affinity for biological targets. 8-Geranyl daidzein represents such a modified isoflavone, with a geranyl group attached at the C-8 position of the daidzein A-ring.
Physicochemical Properties
The core structure of 8-Geranyl daidzein is the daidzein molecule, with a geranyl (a 10-carbon isoprenoid) substituent.
Chemical Structure
-
Daidzein Core: The daidzein molecule consists of a 3-phenylchromen-4-one skeleton with hydroxyl groups at the C-7 and C-4' positions.[4]
-
Geranyl Group: The geranyl group ((2E)-3,7-dimethylocta-2,6-dien-1-yl) is attached to the 8th position of the daidzein A-ring.
Molecular Weight and Formula
Based on the structures of daidzein (C₁₅H₁₀O₄) and the addition of a geranyl group (C₁₀H₁₇) with the loss of one hydrogen atom for substitution, the properties of 8-Geranyl daidzein are calculated as follows:
| Property | Value | Source |
| CAS Number | 1072940-16-9 | User Provided |
| Molecular Formula | C₂₅H₂₆O₄ | Calculated |
| Molecular Weight | 390.48 g/mol | Calculated |
| Parent Compound (Daidzein) MW | 254.24 g/mol | [7][8] |
Note: The molecular weight is calculated based on the addition of a geranyl group (C₁₀H₁₇) to the daidzein structure (C₁₅H₁₀O₄) at the C8 position, replacing a hydrogen atom. This is consistent with the molecular formula and weight of the related compound, 8-Geranylchrysin.
Synthesis and Biotransformation
Chemical Synthesis
The chemical synthesis would likely involve the protection of the hydroxyl groups on daidzein, followed by a Friedel-Crafts-type alkylation with a geranyl halide (e.g., geranyl bromide) at the C-8 position, and subsequent deprotection. The regioselectivity of the geranylation can be a significant challenge in chemical synthesis.
Biosynthesis and Biotransformation
In nature, isoflavonoids are synthesized via the phenylpropanoid pathway.[3][9] The introduction of a geranyl group is typically catalyzed by prenyltransferase enzymes. A plausible biotechnological approach involves the biotransformation of daidzein using microbial systems or isolated enzymes capable of C-8 prenylation. For instance, various microbial strains, particularly fungi like Aspergillus species, have been shown to hydroxylate and otherwise modify daidzein.[10] Engineering such systems to express a suitable prenyltransferase could provide a green and regioselective route to 8-Geranyl daidzein.
The general biosynthetic pathway leading to the daidzein core is well-established.
Caption: Simplified biosynthesis of 8-Geranyl daidzein.
Analytical Characterization
The structural elucidation and quantification of 8-Geranyl daidzein require a combination of modern spectroscopic and chromatographic techniques. The methods described for daidzein and other isoflavones are directly applicable.[11][12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the separation and quantification of isoflavones from complex mixtures.[14][15][16][17][18] A reversed-phase C18 column is typically employed with a gradient elution system.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample containing 8-Geranyl daidzein in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter before injection.[19]
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]
-
Mobile Phase A: 0.1% Formic acid in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Flow Rate: 1.0 mL/min.[19]
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds like 8-Geranyl daidzein.
-
Detection: Photodiode array (PDA) detector, monitoring at wavelengths around 254 nm and 280 nm.
-
-
Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The addition of the large, nonpolar geranyl group will significantly increase the retention time of 8-Geranyl daidzein compared to daidzein. The acidic mobile phase ensures good peak shape for phenolic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides molecular weight information and fragmentation patterns, which are crucial for structural confirmation.[14][20][21][22][23] Electrospray ionization (ESI) is a common interface used for isoflavone analysis.
Experimental Protocol: LC-MS/MS Analysis
-
LC Conditions: Use an HPLC or UHPLC system with conditions similar to those described above.
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.[19]
-
Analyzer: Triple quadrupole (QqQ) or Ion Trap (IT) mass spectrometer.[23]
-
Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive.[23] For structural elucidation, full scan and product ion scan (MS/MS) experiments are performed.
-
-
Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 391.19 would be expected. Tandem MS (MS/MS) of this precursor ion would yield characteristic fragments resulting from the loss of parts of the geranyl chain and retro-Diels-Alder (RDA) fragmentation of the isoflavone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of novel compounds.[11][12][24][25] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to assign all proton and carbon signals and confirm the attachment position of the geranyl group.
Rationale for NMR in Structure Elucidation:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the daidzein core, as well as olefinic and methyl protons of the geranyl side chain.
-
¹³C NMR: Will confirm the total number of carbons (25 for 8-Geranyl daidzein) and provide information on their chemical environment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is critical. It will show correlations between protons and carbons that are 2-3 bonds away. A key correlation would be observed between the protons of the methylene group of the geranyl chain (C-1'') and the carbons of the daidzein A-ring (C-7, C-8, and C-9), definitively proving the C-8 attachment point.
Caption: Workflow for the characterization of 8-Geranyl daidzein.
Biological Activities and Signaling Pathways
While specific studies on 8-Geranyl daidzein are not available in the search results, the biological activities can be inferred from the known effects of daidzein and the impact of prenylation on flavonoids.
Estrogenic and Anti-estrogenic Activity
Daidzein is known to bind to estrogen receptors (ERs), exhibiting a preference for ERβ.[2] This interaction underlies many of its biological effects.[1] The addition of a bulky, lipophilic geranyl group at the C-8 position could modulate this interaction. It might enhance binding affinity due to increased hydrophobicity or, conversely, cause steric hindrance. This dual potential as a selective estrogen receptor modulator (SERM) is a key area for future research.[1]
Potential for Enhanced Anticancer and Anti-inflammatory Effects
Daidzein has been reported to influence signaling pathways involved in cell proliferation and inflammation, such as the NF-κB and Hedgehog pathways.[6] Prenylated flavonoids often show enhanced anticancer and anti-inflammatory properties compared to their non-prenylated parent compounds. The geranyl group can facilitate membrane interaction and improve cellular uptake, potentially leading to greater potency.
Signaling Pathways Modulated by Daidzein
Daidzein is known to modulate several key signaling pathways, and it is hypothesized that 8-Geranyl daidzein would interact with these same pathways, potentially with altered efficacy.
-
Estrogen Receptor (ER) Signaling: Daidzein can act as an agonist or antagonist at ERs, influencing gene transcription.[1]
-
MEK/ERK and PI3K/Akt Pathways: In osteoblasts, daidzein has been shown to stimulate osteogenesis through ER-dependent activation of the MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and differentiation.[26]
-
TGF-β/SMAD Pathway: Daidzein can suppress the activation of cardiac fibroblasts by inhibiting the TGF-β1/SMAD2/3 signaling pathway, suggesting a role in preventing myocardial fibrosis.[27]
Caption: Key signaling pathways modulated by daidzein.
Conclusion and Future Directions
8-Geranyl daidzein is a promising derivative of the well-studied isoflavone, daidzein. Based on established principles, its calculated molecular weight is 390.48 g/mol . The addition of a geranyl moiety is expected to significantly enhance its lipophilicity, which may, in turn, improve its bioavailability and biological activity. Standard analytical techniques such as HPLC, LC-MS, and NMR are essential for its purification and structural confirmation. Future research should focus on the definitive synthesis and isolation of 8-Geranyl daidzein to allow for a thorough investigation of its bioactivities, particularly its effects on estrogen receptor signaling, cancer cell proliferation, and inflammatory pathways. Such studies will be crucial in determining its potential as a novel therapeutic agent or nutraceutical.
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The Elusive 8-Geranyl Daidzein: A Technical Guide to its Natural Occurrence in Legumes
Preamble: Navigating the Landscape of Prenylated Isoflavones
For researchers, scientists, and drug development professionals, the exploration of natural products for novel therapeutic agents is a perpetual frontier. Within this landscape, the isoflavones, a class of polyphenolic compounds predominantly found in the Leguminosae (Fabaceae) family, have garnered significant attention for their potential health benefits, including phytoestrogenic and anti-cancer properties.[1][2] Daidzein, a core isoflavone, serves as a biosynthetic precursor to a vast array of structurally diverse molecules.[3][4] Among these, the prenylated isoflavones, characterized by the addition of isoprenoid moieties, are of particular interest due to their enhanced bioactivity, often attributed to increased lipophilicity.
This technical guide focuses on a specific and relatively rare subclass: geranylated isoflavones, with a primary focus on 8-Geranyl daidzein. While the literature is rich with data on prenylated (C5) and other common isoflavones, the natural occurrence of geranylated (C10) derivatives like 8-Geranyl daidzein in legumes is less documented. This guide aims to provide a comprehensive overview of the current understanding, including biosynthetic pathways, known and potential legume sources, and robust analytical methodologies for the detection and quantification of this elusive compound. We will also draw upon knowledge of closely related compounds to provide a holistic and practical resource for the scientific community.
Section 1: The Biosynthetic Blueprint of 8-Geranyl Daidzein
The journey to 8-Geranyl daidzein begins with the well-established phenylpropanoid pathway, which is responsible for the synthesis of the daidzein backbone.
Formation of the Daidzein Core
The biosynthesis of daidzein is a multi-step enzymatic process that is highly conserved in leguminous plants.[4][5] It commences with the amino acid phenylalanine and proceeds through a series of intermediates to form the isoflavone core.
Key Enzymatic Steps in Daidzein Biosynthesis:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone to naringenin, a flavanone.
-
Isoflavone Synthase (IFS): A key enzyme in isoflavonoid biosynthesis, which catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone scaffold.[4][6]
-
2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediate to yield daidzein.
The Geranylation Step: A Point of Divergence
The crucial step in the formation of 8-Geranyl daidzein is the attachment of a geranyl pyrophosphate (GPP) moiety to the 8-position of the daidzein A-ring. This reaction is catalyzed by a specific class of enzymes known as geranyltransferases.
While prenyltransferases, which catalyze the addition of a dimethylallyl pyrophosphate (DMAPP) group, have been identified and characterized in legumes for the biosynthesis of prenylated isoflavones, the specific geranyltransferases responsible for modifying daidzein remain less understood.[3] It is plausible that some prenyltransferases may exhibit broader substrate specificity, accommodating GPP as a donor molecule, or that distinct, yet-to-be-identified geranyltransferases are involved.
The search for a dedicated isoflavone geranyltransferase in legumes is an active area of research. The identification and characterization of such an enzyme would be a significant breakthrough, enabling the targeted metabolic engineering of legumes for enhanced production of 8-Geranyl daidzein and other bioactive geranylated isoflavones.
Figure 1. Proposed biosynthetic pathway of 8-Geranyl daidzein.
Section 2: Natural Occurrence of 8-Geranyl Daidzein in Legumes
Direct reports on the isolation and quantification of 8-Geranyl daidzein from members of the Fabaceae family are sparse in the current scientific literature. However, the presence of other prenylated and geranylated flavonoids in certain legume genera suggests that these plants are promising candidates for the discovery of 8-Geranyl daidzein.
Documented and Potential Legume Sources
The following table summarizes the known occurrence of daidzein and related prenylated/geranylated isoflavones in various legume species. While direct evidence for 8-Geranyl daidzein is limited, the presence of the daidzein backbone and the enzymatic machinery for prenylation in these species makes them primary targets for investigation.
| Legume Species | Common Name | Plant Part | Daidzein Content (mg/100g DW) | Prenylated/Geranylated Derivatives Reported | Citation(s) |
| Glycine max | Soybean | Seeds | 12 - 56 | Daidzein, Genistein, Glycitein | [1][7] |
| Pueraria montana | Kudzu | Root | Up to 950 | Daidzein, Puerarin | [7] |
| Trifolium pratense | Red Clover | Aerial Parts | Variable | Daidzein, Genistein, Formononetin, Biochanin A | [8][9] |
| Cudrania tricuspidata | Cudrania | Root, Stem | Present | Prenylated and geranylated flavonoids | [10][11][12] |
| Glycyrrhiza uralensis | Chinese Licorice | Root | Present | Formononetin, Glabridin | [9][13] |
| Astragalus membranaceus | Astragalus | Root | Present | Formononetin | [9][14] |
Note: The daidzein content can vary significantly based on cultivar, growing conditions, and processing methods.
Of particular interest is the genus Cudrania, which, although not a traditional food legume, is a member of the broader plant family Moraceae but is known to produce a variety of prenylated and geranylated flavonoids.[10][11][12] The presence of this biosynthetic capability in a related plant family suggests that the genetic machinery for geranylation may exist within the Fabaceae family, albeit potentially in species that are not widely cultivated or studied.
Section 3: Analytical Methodologies for the Detection and Quantification of 8-Geranyl Daidzein
The detection and accurate quantification of 8-Geranyl daidzein in complex plant matrices require sophisticated analytical techniques. The increased lipophilicity of this compound compared to its non-geranylated counterpart, daidzein, necessitates modifications to standard isoflavone extraction and analysis protocols.
Extraction of 8-Geranyl Daidzein from Legume Tissues
A robust extraction protocol is critical for the accurate quantification of 8-Geranyl daidzein. The following is a generalized, yet detailed, step-by-step methodology that can be adapted for various legume tissues.
Experimental Protocol: Extraction of 8-Geranyl Daidzein
-
Sample Preparation:
-
Harvest fresh plant material (e.g., roots, leaves, stems).
-
Immediately freeze the material in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen material to remove water, then grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Solvent Extraction:
-
Weigh approximately 1 gram of the dried, powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol (MeOH) or ethanol (EtOH). The choice of solvent may be optimized based on the specific plant matrix.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2.2-2.5) on the plant residue two more times to ensure complete extraction.
-
Pool the supernatants from all three extractions.
-
-
Solvent Evaporation and Sample Reconstitution:
-
Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for the UPLC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into a UPLC vial.
-
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the analytical method of choice for the sensitive and selective quantification of 8-Geranyl daidzein.[15][16][17][18][19] The following provides a template for developing a robust UPLC-MS/MS method.
Experimental Protocol: UPLC-MS/MS Analysis of 8-Geranyl Daidzein
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for high-resolution separation (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient optimized for the separation of lipophilic compounds should be employed. A starting point could be:
-
0-1 min: 30% B
-
1-10 min: Linear gradient from 30% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 30% B
-
12.1-15 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode (optimization is required, but positive mode is often suitable for flavonoids).[18]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 8-Geranyl daidzein must be determined by infusing a standard of the compound.
-
Putative Precursor Ion [M+H]+ for C25H26O4: m/z 391.19
-
Potential Product Ions: Fragmentation will likely involve the loss of the geranyl side chain and fragmentation of the isoflavone core.
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
-
Figure 2. Experimental workflow for the extraction and analysis of 8-Geranyl daidzein.
Section 4: Concluding Remarks and Future Directions
The natural occurrence of 8-Geranyl daidzein in legumes represents an intriguing yet underexplored area of natural product chemistry. While direct evidence of its presence in commonly consumed legumes is currently limited, the existence of the necessary biosynthetic precursors and related enzymatic machinery provides a strong rationale for its potential discovery in a wider range of leguminous plants.
For researchers and drug development professionals, the pursuit of 8-Geranyl daidzein and other geranylated isoflavones offers exciting opportunities. The enhanced lipophilicity conferred by the geranyl group may lead to improved bioavailability and novel pharmacological activities compared to the parent compound, daidzein.
Future research should focus on:
-
Screening of diverse legume germplasm: A systematic investigation of a broad range of legume species, particularly those with a known capacity for producing other prenylated flavonoids, is warranted.
-
Identification and characterization of isoflavone geranyltransferases: The discovery of the enzymes responsible for geranylation will be a pivotal step in understanding and manipulating the biosynthesis of these compounds.
-
Metabolic engineering of model legumes and microbial systems: Once the key biosynthetic genes are identified, metabolic engineering approaches can be employed to produce 8-Geranyl daidzein in commercially relevant quantities.
This technical guide provides a foundational framework for the exploration of 8-Geranyl daidzein in legumes. By combining a theoretical understanding of its biosynthesis with practical analytical methodologies, we hope to stimulate further research into this promising class of natural products and unlock their full therapeutic potential.
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- Isoflavonoid metabolism in leguminous plants: an upd
- Cudrania tricuspidata leaf extracts and its components, chlorogenic acid, kaempferol, and quercetin, increase claudin 1 expression in human keratinocytes, enhancing intercellular tight junction capacity. (n.d.).
- Identification of hub genes regulating isoflavone accumulation in soybean seeds via GWAS and WGCNA approaches. (2023). Frontiers.
- A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). (n.d.). Frontiers.
- Protective Effect of Cudrania tricuspidata Extract against High-Fat Diet Induced Nonalcoholic Fatty Liver Disease through Nrf-2/HO-1 P
- Identification of Genes Responsible for the Synthesis of Glycitein Isoflavones in Soybean Seeds. (2024). MDPI.
- Determination of Flavonoid Glycosides by UPLC-MS to Authentic
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- An R2R3-type MYB transcription factor, GmMYB29, regulates isoflavone biosynthesis in soybean | PLOS Genetics. (2017). PLOS.
- Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Ker
- Comparative Study of Isoflavone Synthesis Genes in Two Wild Soybean Varieties Using Transcriptomic Analysis. (2023). MDPI.
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- Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells. (2025). MDPI.
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- Isoformononetin | C16H12O4. (n.d.). PubChem - NIH.
- Natural sources of Formononetin. | Download Scientific Diagram. (n.d.).
- Highly Cancer Selective Antiproliferative Activity of Natural Prenyl
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The 8-Position of Daidzein: A Privileged Site for Modulating Biological Activity
A Technical Guide to the Structure-Activity Relationship of 8-Substituted Daidzein Derivatives
Abstract
Daidzein, a prominent isoflavone found in soy, serves as a versatile scaffold in medicinal chemistry. Its structural similarity to estrogen allows it to interact with various biological targets, exhibiting a spectrum of activities including anticancer, antioxidant, and estrogenic/antiestrogenic effects.[1][2][3] Strategic modification of the daidzein core, particularly at the 8-position of the A-ring, has emerged as a powerful approach to fine-tune its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-substituted daidzein derivatives, synthesizing key findings on how different functionalities at this position dictate biological outcomes. We will explore the causal relationships behind synthetic choices, detail self-validating experimental protocols, and present quantitative data to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: Why the 8-Position Matters
Daidzein's biological effects are often attributed to its ability to bind to estrogen receptors (ERα and ERβ) and its capacity to act as an antioxidant.[1][2] However, its therapeutic potential can be significantly enhanced through structural modifications. The C8 position on the A-ring is not directly involved in the key pharmacophoric features required for estrogen receptor binding (the 7-hydroxyl and 4'-hydroxyl groups), making it an ideal site for substitution. Introducing substituents at this position can modulate the molecule's electronic properties, steric profile, and lipophilicity without abolishing its core activity. This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The introduction of groups at the 8-position has led to derivatives with enhanced anticancer, anti-inflammatory, and anti-hypoxic activities, demonstrating the strategic importance of this site.[4][5][6]
Synthetic Strategies for 8-Substituted Daidzein Derivatives
The introduction of substituents at the C8 position of the daidzein scaffold is primarily achieved through electrophilic aromatic substitution reactions. The choice of method depends on the desired substituent.
Mannich Reaction for Aminomethylation
A common and efficient method for introducing aminoalkyl groups at the 8-position is the Mannich reaction.[4] This reaction involves the aminoalkylation of the electron-rich aromatic A-ring of daidzein.
Rationale: The phenolic hydroxyl group at C7 activates the aromatic ring, directing electrophiles preferentially to the ortho position (C8). The reaction is typically carried out using formaldehyde and a secondary amine in a suitable solvent like N,N-dimethylformamide (DMF). This method is cost-effective, simple to implement, and provides a straightforward route to a diverse range of 8-aminoalkyl derivatives.[4]
Biotransformation for Hydroxylation
Microbial biotransformation offers a regioselective and environmentally friendly alternative to complex chemical synthesis for producing 8-hydroxydaidzein.[7] Fungal systems, particularly strains of Aspergillus oryzae, have proven highly effective in hydroxylating daidzein specifically at the C8 position.[7]
Rationale: These microorganisms possess specific cytochrome P450 monooxygenases (C8 hydroxylases) that catalyze the precise insertion of a hydroxyl group at the desired position. This biological approach avoids the use of harsh chemical reagents and the need for protecting group strategies that are often required in traditional organic synthesis.[7]
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the relationship between the nature of the substituent at the 8-position and the resulting biological activity.
Anticancer and Cytotoxic Activity
Modification at the 8-position has a profound impact on the anticancer properties of daidzein. The introduction of a simple hydroxyl group to form 8-hydroxydaidzein (8-OHD) significantly enhances its anti-proliferative effects.[5]
Key Insights:
-
Hydroxylation: 8-Hydroxydaidzein has been shown to induce apoptosis, autophagy, and cell cycle arrest in chronic myeloid leukemia (K562) cells.[5] This enhanced activity is attributed to the increased potential for hydrogen bonding and altered electronic properties conferred by the additional hydroxyl group.
-
Prenylation: The introduction of a lipophilic prenyl group at the 8-position (8-prenyldaidzein) has been shown to enhance anti-inflammatory effects, which are often linked to cancer progression.[6]
-
Aminomethylation: Introducing aminomethyl groups via the Mannich reaction has yielded derivatives with significant anti-hypoxia activity, a crucial factor in the tumor microenvironment.[4]
| Derivative | Substituent at C8 | Cancer Cell Line | Activity | Reference |
| 8-Hydroxydaidzein | -OH | K562 (Leukemia) | Induces apoptosis and autophagy | [5] |
| 8-Prenyldaidzein | -CH₂CH=C(CH₃)₂ | Macrophages | Potent anti-inflammatory effects | [6] |
| Various Aminomethyl Derivatives | -CH₂-NR₂ | H9C2 (Cardiomyocytes) | Enhanced anti-hypoxic activity | [4] |
Estrogenic and Antiestrogenic Activity
Daidzein itself is known as a phytoestrogen, capable of binding to estrogen receptors and eliciting both weak estrogenic and anti-estrogenic effects depending on the cellular context.[2][8] Modifications at the 8-position can further modulate this activity.
Key Insights:
-
While much of the SAR work on estrogenic activity has focused on the 7-position, the overall substitution pattern, including the 8-position, influences receptor binding and subsequent transcriptional activity.[8]
-
The introduction of bulky or lipophilic groups can sterically hinder the optimal binding conformation within the estrogen receptor ligand-binding pocket, potentially shifting the activity profile from agonistic to antagonistic.
-
For instance, 8-prenylnaringenin, a structurally related flavonoid with a prenyl group at the 8-position, is known to be a potent phytoestrogen, suggesting that prenylation at this position on the daidzein scaffold could significantly enhance estrogenic activity.[9][10]
Antioxidant Activity
The antioxidant capacity of flavonoids is closely linked to the number and position of hydroxyl groups and their ability to donate a hydrogen atom to neutralize free radicals.
Key Insights:
-
The introduction of an electron-donating hydroxyl group at the 8-position to form 8-hydroxydaidzein is expected to enhance its antioxidant activity compared to the parent daidzein molecule. This is because the additional hydroxyl group provides another site for free radical scavenging.
-
Theoretical studies on substituted daidzein derivatives have shown that electron-withdrawing groups can increase antioxidant activity through certain mechanisms (Sequential Proton Loss Electron Transfer - SPLET), while the inherent hydrogen atom transfer (HAT) ability is a key factor.[11]
-
The antioxidant activity of daidzein derivatives is crucial as oxidative stress is implicated in numerous chronic diseases, including cancer and cardiovascular disease.[1][12]
Key Signaling Pathways and Mechanisms of Action
8-Substituted daidzein derivatives exert their effects by modulating critical intracellular signaling pathways.
8-Hydroxydaidzein: In K562 leukemia cells, 8-OHD has been shown to induce the overproduction of reactive oxygen species (ROS), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.[5] This cascade of events culminates in the induction of apoptosis (programmed cell death) and autophagy.[5]
8-Prenyldaidzein: This derivative demonstrates potent anti-inflammatory effects by repressing the activation of NF-κB.[6] This is achieved by reducing the activation of upstream kinases such as ERK1/2, JNK, and p38 MAPK.[6]
Caption: Mechanisms of Action for 8-OHD and 8-Prenyldaidzein.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-detailed protocols are essential.
Protocol: Microbial Biotransformation of Daidzein to 8-Hydroxydaidzein[7]
This protocol describes the conversion of daidzein to 8-hydroxydaidzein using the fungus Aspergillus oryzae.
Step 1: Media Preparation
-
Prepare the fermentation medium containing: Glucose (2 g/L), Malt Extract (20 g/L), and Soya Peptone (1 g/L).
-
Adjust the initial pH of the medium to 6.0-7.0.
-
Autoclave the medium at 121°C for 15 minutes to sterilize.
Step 2: Inoculation and Fermentation
-
Allow the sterilized medium to cool to room temperature.
-
Inoculate the medium with a spore suspension of A. oryzae to a final concentration of 1x10⁷ spores/mL.
-
Prepare a stock solution of daidzein by dissolving it in a minimal amount of DMSO.
-
Add the daidzein stock to the culture medium to a final concentration of 0.2 g/L.
-
Incubate the culture at 28-30°C with shaking (150-200 rpm) for 72-96 hours.
Step 3: Extraction and Purification
-
After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the supernatant (culture broth) three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purify the crude extract using silica gel column chromatography, eluting with a gradient of chloroform and methanol to isolate 8-hydroxydaidzein.
Step 4: Analysis
-
Confirm the structure and purity of the final product using HPLC, Mass Spectrometry, and NMR.
Caption: Workflow for Biotransformation of Daidzein.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Step 1: Cell Seeding
-
Culture human cancer cells (e.g., K562, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
Step 2: Compound Treatment
-
Prepare stock solutions of daidzein derivatives in DMSO.
-
Make serial dilutions of the compounds in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for another 48-72 hours.
Step 3: MTT Addition and Incubation
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Step 4: Solubilization and Measurement
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The strategic substitution at the 8-position of the daidzein scaffold is a validated and highly effective strategy for modulating its biological activity. The introduction of hydroxyl, prenyl, and aminoalkyl groups has yielded derivatives with significantly enhanced anticancer, anti-inflammatory, and anti-hypoxic properties. The SAR data clearly indicates that modifying the steric and electronic environment at this position can fine-tune the interaction of these compounds with key biological targets like kinases and estrogen receptors.
Future research should focus on expanding the diversity of substituents at the 8-position, exploring the effects of halogens, and larger heterocyclic moieties. Furthermore, quantitative structure-activity relationship (QSAR) studies will be instrumental in building predictive models to guide the rational design of next-generation daidzein derivatives with improved potency, selectivity, and drug-like properties. Combining these synthetic efforts with detailed mechanistic studies will undoubtedly unlock the full therapeutic potential of this privileged isoflavone scaffold.
References
- The Biotransformation of Daidzein to 8-Hydroxydaidzein: A Technical Guide. Benchchem.
- Synthesis and Anti-hypoxic Activity Research of Daidzein Deriv
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- 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells. PubMed.
- Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells. PubMed.
- 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activ
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- Investigation of the synthesis and antioxidant activity of novel derivatives of the natural compound daidzein and the quantitative structure–activity relationships.
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Methodological & Application
Application Note: Strategic Isolation and Purification of 8-Geranyl Daidzein
Topic: Protocols for extracting 8-geranyl daidzein from plant tissue Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Target Molecule: 8-Geranyl Daidzein (8-GD) Source Matrix: Psoralea corylifolia (Syn.[1][2] Cullen corylifolium) Fruits or Engineered Biosystems CAS Registry Number: 135383-92-9 (Generic for geranyl daidzein isomers; specific isomer verification required via NMR)
Executive Summary & Scientific Context
8-Geranyl daidzein (8-GD) is a prenylated isoflavonoid distinguished by the attachment of a C10 geranyl moiety to the C-8 position of the daidzein backbone. Unlike its parent aglycone daidzein, the geranyl chain confers significant lipophilicity, altering its bioavailability and interaction with cellular membranes. While daidzein is ubiquitous in legumes, 8-GD is a rare secondary metabolite primarily isolated from the fruits of Psoralea corylifolia (Bu Gu Zhi) or synthesized via metabolic engineering using aromatic prenyltransferases (e.g., NphB, SCO7190).
Key Challenges in Extraction:
-
Lipophilicity: The geranyl side chain shifts the LogP significantly higher than daidzein. Standard aqueous-methanol extraction protocols for isoflavone glycosides may result in poor recovery of 8-GD if the organic solvent ratio is too low.
-
Structural Isomerism: 8-GD often co-elutes with other prenylated isomers (e.g., 6-geranyl daidzein or cyclized derivatives like corylifol A). High-resolution separation is non-negotiable.
-
Low Natural Abundance: In wild-type P. corylifolia, 8-GD is a minor constituent compared to bakuchiol and psoralen, necessitating rigorous enrichment steps.
Pre-Extraction Considerations
Plant Material Preparation[1][2][3][4][5][6][7][8]
-
Grinding: Pulverize to a fine powder (40–60 mesh). Excessive heat during grinding must be avoided to prevent oxidation of the olefinic double bonds in the geranyl chain.
-
Defatting (Critical Decision Point):
-
Standard Protocol: Defat with n-hexane.[7]
-
Caveat for 8-GD: Due to the geranyl chain, 8-GD has partial solubility in hexane. Do not discard the hexane fraction without TLC verification. However, for bulk extraction, a short hexane wash is permissible if followed immediately by a more polar organic solvent.
-
Reagents & Standards
-
Extraction Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).
-
Chromatography: Silica gel (200–300 mesh), Acetonitrile (HPLC grade), Formic Acid (FA).
Detailed Extraction & Isolation Protocol
Phase 1: Primary Extraction (Solid-Liquid)
Objective: Maximize recovery of prenylated flavonoids while minimizing co-extraction of highly polar polysaccharides.
-
Maceration/Reflux:
-
Suspend 1.0 kg of dried P. corylifolia powder in 5 L of 95% Ethanol .
-
Method A (Thermal): Reflux at 70°C for 3 hours (x3 cycles).
-
Method B (Non-Thermal/UAE): Ultrasonication at 40 kHz, 45°C for 60 mins (x3 cycles). Preferred for preserving prenyl integrity.
-
-
Filtration & Concentration:
-
Filter supernatants through Whatman No. 1 paper.
-
Concentrate under reduced pressure (Rotary Evaporator) at <50°C to obtain a crude ethanolic extract (CE).[9]
-
Phase 2: Liquid-Liquid Fractionation
Objective: Separate 8-GD from highly non-polar lipids (fats) and highly polar glycosides.
-
Suspension: Resuspend the CE in 1 L of distilled water.
-
Partitioning:
-
Step A (Lipid Removal): Extract with n-Hexane (1 L x 3).
-
Note: The hexane layer will contain bakuchiol and fatty acids. 8-GD partitions preferentially into the aqueous/interface layer due to the phenolic hydroxyls, but check hexane layer by TLC to ensure no loss.
-
-
Step B (Target Enrichment): Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (1 L x 4).
-
Step C (Discard): The remaining aqueous phase contains polar glycosides and sugars. Discard.
-
-
Drying: Dry the EtOAc fraction over anhydrous
, filter, and concentrate to dryness. This is the Prenylated Flavonoid Enriched Fraction (PFEF) .
Phase 3: Purification (Chromatography)[4][11]
Step 1: Silica Gel Open Column
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: Gradient elution using Petroleum Ether (PE) : Ethyl Acetate (EtOAc).
-
Start: 90:10 (Elutes non-polar impurities).
-
Target Window: 80:20 to 60:40 (8-GD typically elutes here).
-
End: 0:100 (Flush column).
-
-
Monitoring: Collect fractions and screen via TLC (Visualization: UV 254nm and Vanillin-H2SO4 spray). Pool fractions containing the target spot (
in PE:EtOAc 7:3).
Step 2: Semi-Preparative HPLC
Objective: Isolate 8-GD from structural isomers (e.g., corylifol A, bavachin).
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.[10]
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-5 min: 40% B (Isocratic)
-
5-25 min: 40% -> 85% B (Linear Gradient)
-
25-30 min: 85% -> 100% B
-
-
Flow Rate: 3.0 - 5.0 mL/min (depending on column diameter).
-
Detection: UV 254 nm (Daidzein chromophore).
-
Retention: 8-GD is lipophilic; expect elution late in the gradient (approx. 75-80% B).
Analytical Validation & Quality Control
HPLC-UV/MS Quantification
System: Agilent 1290 Infinity or equivalent UHPLC. Column: C18 (2.1 x 100 mm, 1.7 µm).[10]
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Detection | UV 254 nm; MS (ESI Negative Mode) |
| Target Mass | m/z 389.17 |
Structural Verification (NMR)
Differentiation from 6-geranyl daidzein is critical.
-
1H NMR (DMSO-d6): Look for the geranyl signals:
- ~1.60, 1.57, 1.89 (Methyl groups on geranyl chain).
- ~3.30 (Doublet, H-1'' attached to C-8).
- ~5.20 (Triplet, olefinic protons).
-
Key Diagnostic: In 8-GD, the H-6 proton on the A-ring appears as a singlet (or doublet with meta-coupling if H-8 is substituted, but here H-8 is the geranyl site, so H-6 is the only A-ring proton). Correction: If substituted at C-8, H-6 is a singlet. If substituted at C-6, H-8 is a singlet. 2D HMBC is required to confirm attachment to C-8 via correlation with C-7 and C-9.
Visualized Workflows
Extraction & Purification Flowchart
Caption: Step-by-step fractionation workflow for isolating 8-Geranyl Daidzein from Psoralea corylifolia.
Biosynthetic Logic (Metabolic Engineering Context)
For researchers utilizing transgenic roots or microbial hosts.[11]
Caption: Enzymatic pathway for 8-GD synthesis. Specificity of the prenyltransferase determines yield.
References
-
Sasaki, K., et al. (2008). Cloning and characterization of a novel prenyltransferase gene from Sophora flavescens responsible for the formation of 8-prenyl flavonoids. Plant Physiology, 146, 1075-1084. Link
-
BenchChem. (2025).[8][12] Technical Guide: Biotransformation of Daidzein and Prenylated Derivatives. Link
-
Chen, R., et al. (2014). Simultaneous quantification of isoflavones and prenylated flavonoids in Psoralea corylifolia by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 95, 23-29. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: HPLC Method Development for 8-Geranyl Daidzein Purification
Executive Summary & Chemical Context
8-Geranyl daidzein (8-GD) is a prenylated isoflavonoid derivative exhibiting enhanced bioactivity compared to its parent compound, daidzein, particularly in anti-inflammatory and neuroprotective pathways. However, the addition of the hydrophobic geranyl chain (C10) to the isoflavone core drastically alters its physicochemical profile, creating a "solubility-retention paradox" during purification.
This guide addresses the primary challenges in 8-GD workflows:
-
Hydrophobicity Shift: The geranyl moiety increases LogP from ~2.5 (daidzein) to >5.5, requiring aggressive organic elution.
-
Regioisomer Separation: Biosynthetic or semi-synthetic routes often yield a mixture of 8-GD and 6-geranyl daidzein (6-GD).
-
Solubility Limits: Poor aqueous solubility complicates preparative loading.
Physicochemical Profiling & Sample Preparation[1][2][3][4][5][6][7][8]
Before touching the HPLC, you must understand the molecule's behavior in solution.
| Property | Daidzein (Parent) | 8-Geranyl Daidzein (Target) | Implication for HPLC |
| LogP (Est.) | 2.51 | ~5.8 - 6.2 | 8-GD elutes much later; requires high % organic. |
| UV Max | 249 nm, 303 nm | ~260 nm (bathochromic shift) | Detect at 260 nm for best sensitivity. |
| Solubility (Water) | Poor (< 20 µg/mL) | Negligible | Do not use water for sample diluent. |
| Solubility (Org) | Good in MeOH/DMSO | High in DMSO, EtOAc | Use DMSO for Prep loading; MeOH for Analytical. |
Sample Preparation Protocol
-
Analytical Scale: Dissolve 1 mg in 1 mL MeOH. Sonicate for 5 mins. Filter (0.22 µm PTFE).
-
Preparative Scale: Dissolve crude extract in minimum DMSO. If the solution is too viscous, dilute 1:1 with MeOH. Note: Avoid 100% ACN as diluent, as 8-GD may precipitate upon injection into a weaker aqueous starting buffer.
Analytical Method Development (Workflow)
We utilize a "Scout-Then-Target" approach. The geranyl chain interacts strongly with C18 stationary phases, often leading to peak broadening.
Phase 1: Column Selection
-
Primary Choice: C18 (USP L1). High surface area carbon load (>15%) is preferred for retention, but can cause tailing.
-
Alternative: Phenyl-Hexyl. Crucial for Isomer Separation. The pi-pi interactions offer unique selectivity between the 6-GD and 8-GD regioisomers that C18 lacks.
Phase 2: Mobile Phase Optimization
-
Solvent A: Water + 0.1% Formic Acid (FA). (FA is preferred over acetic acid for MS compatibility and sharper peaks).
-
Solvent B: Acetonitrile (ACN) + 0.1% FA. (MeOH creates high backpressure at the high %B required for 8-GD).
Phase 3: The "Scouting" Gradient
-
Goal: Determine where 8-GD elutes relative to impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm.[1]
| Time (min) | % A (Water/FA) | % B (ACN/FA) | Event |
| 0.0 | 95 | 5 | Injection |
| 2.0 | 95 | 5 | Isocratic Hold |
| 20.0 | 5 | 95 | Linear Ramp |
| 25.0 | 5 | 95 | Wash (Elutes 8-GD) |
| 25.1 | 95 | 5 | Re-equilibration |
Expected Result: Daidzein elutes early (~8-10 min). 8-GD elutes late (~18-22 min).
Phase 4: Optimized Analytical Method (Isomer Resolution)
To separate 8-GD from 6-GD, we flatten the gradient at the high-organic range.
-
Column: Phenyl-Hexyl or High-Density C18 (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex).
-
Gradient:
-
0-5 min: 30% B (Elutes polar impurities)
-
5-15 min: 30% -> 80% B
-
15-25 min: 80% -> 90% B (Shallow gradient for isomer separation)
-
25-30 min: 95% B (Wash)
-
Scale-Up to Preparative HPLC
The challenge here is loading capacity . 8-GD precipitates in water. If you inject a large volume of DMSO solution into a low %B stream, the compound will crash out at the column head, causing high pressure and split peaks.
The "Sandwich" Injection Technique
To mitigate precipitation:
-
Draw Solvent A (Water/Acid) into the loop.
-
Draw Sample (in DMSO).
-
Draw Solvent A. This creates a buffer zone, allowing gradual mixing.
Preparative Protocol
-
Column: C18 Prep Column (20 x 250 mm, 10 µm).
-
Flow Rate: 15-20 mL/min.
-
Wavelength: 260 nm (Trigger), 300 nm (Monitor).
| Time (min) | % B (ACN) | Rationale |
| 0-5 | 40 | High starting organic prevents precipitation. |
| 5-25 | 40 -> 95 | Focused gradient. |
| 25-30 | 95 | Wash lipophilic byproducts. |
Visualizations
Figure 1: Method Development Logic
Caption: Decision matrix for optimizing separation of prenylated isoflavones.
Figure 2: Biosynthetic Context & Impurities
Caption: Structural relationship between Daidzein and its prenylated derivatives.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Splitting (Fronting) | Solubility shock. Sample precipitating at inlet. | Increase initial %B to 40-50%. Reduce injection volume. Use Sandwich injection. |
| Broad Peaks | Hydrophobic interaction with stationary phase. | Add 5-10% THF to Mobile Phase B. Increase Column Temp to 40°C. |
| Retention Time Drift | Column fouling by lipids/gums. | Wash column with 100% Isopropanol or Dichloromethane (if column compatible) between runs. |
| Isomer Co-elution | 6-GD and 8-GD too similar hydrophobically. | Switch to Phenyl-Hexyl column or use Methanol instead of ACN (changes selectivity). |
References
-
Biosynthesis of novel daidzein derivatives. ResearchGate. (2018). Describes the enzymatic transformation of daidzein and isolation of derivatives.
-
Preparative Separation of Isoflavones. DocsDrive. (2009). foundational protocols for isoflavone separation using C18 and Acetic Acid mobile phases.[4]
-
Separation of geranylgeraniol isomers by HPLC. Journal of Chromatography A. (1985). Establishes principles for separating lipid isomers which applies to the geranyl tail of 8-GD. [1][5][6][7][8]
-
HPLC Analysis of Isoflavonoids. Experimental Biology and Medicine. (1998). Standard protocols for daidzein quantification and UV detection limits.
-
General tips for preparative HPLC. MZ-Analysentechnik. (2022). Guidelines for scale-up calculations and loading studies.
Sources
Technical Application Note: Enzymatic Geranylation of Daidzein with Streptomyces Prenyltransferases
Introduction & Strategic Value
The prenylation of flavonoids significantly enhances their lipophilicity and affinity for biological membranes, often potentiating antibacterial, anticancer, and anti-inflammatory activities. Daidzein (4',7-dihydroxyisoflavone), a major soy isoflavone, suffers from poor bioavailability. Attaching a C10 geranyl moiety overcomes this limitation but is synthetically challenging due to the harsh conditions required for chemical Friedel-Crafts alkylation, which often degrade the flavonoid skeleton.
This guide details the enzymatic geranylation of daidzein using NphB , a soluble aromatic prenyltransferase (PT) from Streptomyces sp.[1][2] CL190, and its homologs (e.g., SCO7190).[3][4] Unlike membrane-bound eukaryotic PTs, these bacterial enzymes are soluble, stable, and highly promiscuous, making them ideal biocatalysts for "late-stage diversification" of isoflavonoid scaffolds.
Mechanistic Insight
NphB utilizes a unique PT-barrel fold (TIM-barrel variant) containing a solvent-accessible hydrophobic pocket. The reaction follows an ordered sequential mechanism:
-
Mg²⁺-dependent binding of the donor, Geranyl Diphosphate (GPP).
-
Ionization of GPP to form a geranyl carbocation (Sɴ1-like dissociative mechanism).
-
Nucleophilic attack by the aromatic substrate (daidzein).
Critical Regioselectivity Note: While highly efficient, NphB is regiochemically flexible. With daidzein, it produces a mixture of 7-O-geranyldaidzein (kinetic product) and 8-C-geranyldaidzein (thermodynamic product), depending on pH and incubation time. This protocol is designed to maximize conversion and allows for the separation of these isomers.
Experimental Workflow Visualization
The following diagram outlines the "Gene-to-Product" workflow, highlighting the critical decision points for quality control.
Caption: Figure 1. End-to-end workflow for the production of geranylated daidzein. Diamond node indicates the critical "Go/No-Go" protein quality checkpoint.
Detailed Protocol
Phase A: Reagent Preparation
| Reagent | Concentration / Spec | Storage | Critical Note |
| Enzyme (NphB) | >1 mg/mL (Purified) | -80°C | Avoid freeze-thaw cycles. |
| Daidzein | 10 mM stock in DMSO | -20°C | Solubility limit in water is low; DMSO is required. |
| GPP (Donor) | 10 mM stock in H₂O | -80°C | Unstable. Keep on ice. Hydrolyzes at acidic pH. |
| Reaction Buffer | 50 mM Tris-HCl, pH 8.0 | 4°C | pH 8.0 favors enzyme stability over pH 7.0. |
| Cofactor | 100 mM MgCl₂ | RT | Essential for diphosphate leaving group stabilization. |
Phase B: In Vitro Bioconversion Assay
This protocol is scaled for a 200 µL analytical scale reaction. For preparative scale, multiply volumes linearly but maintain agitation.
-
Buffer Mix Assembly: In a 1.5 mL microcentrifuge tube, combine:
-
170 µL Reaction Buffer (50 mM Tris-HCl, pH 8.0).
-
10 µL MgCl₂ stock (Final: 5 mM).
-
Rationale: Mg²⁺ must be present before GPP addition to prevent non-productive binding.
-
-
Substrate Addition:
-
Add 2 µL Daidzein stock (Final: 100 µM).
-
Note: Final DMSO concentration is 1%. Do not exceed 5% to prevent enzyme denaturation. Vortex immediately to prevent daidzein precipitation.
-
-
Enzyme Initiation:
-
Add purified NphB (Amount varies by activity, typically 1-5 µM final concentration).
-
Incubate at 30°C for 2 minutes to equilibrate.
-
-
Reaction Start:
-
Add 5 µL GPP stock (Final: 250 µM).
-
Rationale: Excess GPP (2.5x) drives the reaction forward as GPP can hydrolyze spontaneously.
-
-
Incubation:
-
Incubate at 30°C for 30–60 minutes with gentle shaking (300 rpm).
-
Optimization: For C-geranylation (thermodynamic product), extend time to 2-4 hours, though enzyme inactivation may occur.
-
-
Termination & Extraction:
-
Quench by adding 200 µL Ethyl Acetate (EtOAc) containing 1% formic acid.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes to separate phases.
-
Collect the upper organic phase. Repeat extraction once if yield is low.
-
Evaporate solvent (SpeedVac) and reconstitute in 100 µL Methanol.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate using HPLC-DAD-MS. The system is "self-validating" if the controls behave as predicted.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (isoflavone backbone) and 280 nm.
Validation Criteria Table:
| Sample Type | Expected Result | Interpretation |
| Negative Control (-Enzyme) | Single peak at ~8.5 min (Daidzein). | Verifies substrate stability. |
| Negative Control (-GPP) | Single peak at ~8.5 min (Daidzein). | Verifies no contamination. |
| Negative Control (+EDTA) | No reaction (Mg²⁺ chelated). | Crucial Check: Confirms metal-dependency. |
| Experimental Reaction | New peaks at ~14-16 min (more hydrophobic). | Successful prenylation. |
| Mass Spec Confirmation | [M-H]⁻ = 389.17 | Daidzein (253 Da) + Geranyl (136 Da). |
Regioselectivity Logic
NphB produces two isomers. You can distinguish them by UV retention time and MS fragmentation, but definitive identification usually requires NMR.
-
7-O-geranyldaidzein: Typically elutes earlier than the C-prenylated form in reverse phase due to the exposed polar phenolic group at C-4'.
-
8-C-geranyldaidzein: Typically elutes later.
Caption: Figure 2. Divergent reaction pathways catalyzed by NphB. The enzyme facilitates both O- and C-alkylation on the daidzein scaffold.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Precipitation in Reaction | Daidzein concentration > solubility limit. | Reduce Daidzein to 50 µM or increase DMSO to 5% (max). |
| Low Conversion (<10%) | GPP hydrolysis. | Add GPP in two aliquots (0 min and 30 min). Ensure pH is >7.5. |
| Enzyme Inactivity | Protein aggregation or misfolding. | Check expression temperature (must be <20°C for soluble NphB). Add 10% glycerol to buffers. |
| Wrong Regioisomer | Specificity of Wild Type NphB. | Advanced: Use mutants (e.g., Q295F) or homologs (SCO7190) to shift ratio. |
References
-
Kuzuyama, T., et al. (2005). Structural basis for the promiscuity of an aromatic prenyltransferase from Streptomyces sp. strain CL190.[5] Nature, 435, 983–987. [Link]
-
Kumano, T., et al. (2008). Chemoenzymatic syntheses of prenylated aromatic small molecules using Streptomyces prenyltransferases with relaxed substrate specificities. Bioorganic & Medicinal Chemistry, 16(17), 8117-8126. [Link]
-
Yu, X., et al. (2012). Structure-Based Engineering Increased the Catalytic Turnover Rate of a Novel Phenazine Prenyltransferase. PLoS ONE, 7(10): e48042. [Link]
-
Heide, L. (2009). Prenyl transfer to aromatic substrates: genetics and enzymology. Current Opinion in Chemical Biology, 13(2), 171-179. [Link]
Sources
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. A highly active and regioselective cannabigerolic acid synthase engineered from a promiscuous prenyltransferase NphB - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Chemoenzymatic syntheses of prenylated aromatic small molecules using Streptomyces prenyltransferases with relaxed substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Document: Chemoenzymatic syntheses of prenylated aromatic small molecules using Streptomyces prenyltransferases with relaxed substrate specificities.... - ChEMBL [ebi.ac.uk]
Application Note: Unambiguous Structural Elucidation of 8-Geranyl Daidzein Using a Suite of NMR Spectroscopic Techniques
Introduction
8-Geranyl daidzein is a prenylated isoflavone, a class of natural products attracting significant interest in drug discovery due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] Daidzein, a core isoflavone found in soybeans, can be structurally modified through processes like microbial biotransformation to yield derivatives such as 8-hydroxydaidzein.[1][3] The addition of a lipophilic geranyl group at the C-8 position of the daidzein scaffold can significantly modulate its biological activity.[2] Therefore, unambiguous structural confirmation is a critical step in its synthesis and biological evaluation.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical tool for the de novo structural elucidation of such novel compounds.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to confirm the chemical structure of 8-geranyl daidzein. We will detail the causality behind experimental choices and provide a self-validating protocol for acquiring and interpreting high-quality NMR data.
Principle of NMR for Isoflavone Analysis
NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[5] When subjected to a strong magnetic field, these nuclei resonate at specific frequencies, known as chemical shifts (δ), which are exquisitely sensitive to their local electronic environment.[5] This sensitivity allows for the detailed mapping of a molecule's carbon-hydrogen framework. The basic isoflavone structure comprises two aromatic rings (A and B) linked by a three-carbon bridge forming a heterocyclic C-ring.[5] The substitution pattern on this core, including the location of the geranyl group, can be definitively determined through a combination of NMR experiments.
Experimental Workflow for Structural Elucidation
A logical and systematic approach is essential for the complete structural assignment of 8-geranyl daidzein. The following workflow outlines the key experiments and the rationale behind their application.
Figure 2: Key HMBC correlations confirming the C-8 position of the geranyl group.
Crucial HMBC Correlations:
-
From H-1'' (Geranyl Methylene) to the Daidzein Core: A strong correlation from the methylene protons of the geranyl group (H-1'') to the C-8 carbon of the daidzein A-ring is the definitive proof of the attachment point. Additional correlations to C-7 and C-8a will further solidify this assignment.
-
From H-5 (Daidzein Proton) to C-8a: The proton at C-5 should show a three-bond correlation to the quaternary carbon C-8a, which is adjacent to the substitution site.
By systematically analyzing the 1D and 2D NMR spectra and identifying these key correlations, the complete and unambiguous structure of 8-geranyl daidzein can be confidently elucidated.
Conclusion
The structural elucidation of novel natural product derivatives like 8-geranyl daidzein is a fundamental requirement for advancing drug discovery programs. The integrated application of ¹H, ¹³C, COSY, HSQC, and particularly HMBC NMR spectroscopy provides a robust and reliable methodology for this purpose. The protocols and interpretation strategies outlined in this application note offer a comprehensive framework for researchers to confidently determine the structure of 8-geranyl daidzein and other related prenylated isoflavones.
References
-
Roszak, S., et al. (2019). NMR studies of daidzein and puerarin: active anti-oxidants in traditional Chinese medicine. Journal of Molecular Modeling, 25(7), 202. [Link]
-
Al-Mahweety, J. A. S., et al. (2021). Isolation of Isoflavones from Iraqi Trifolium pretense. Research Journal of Pharmacy and Technology, 14(12), 6429-6433. [Link]
-
Lee, S., et al. (2020). A brief history and spectroscopic analysis of soy isoflavones. Journal of the Korean Society for Applied Biological Chemistry, 63(5), 637-645. [Link]
-
Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. [Link]
-
Akdeniz, B., et al. (2022). The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization. Marmara Pharmaceutical Journal, 26(1), 116-127. [Link]
-
Kim, J., et al. (2023). 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages. Bioscience, Biotechnology, and Biochemistry, 87(7), 747-757. [Link]
-
Rostkowski, M., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Scientific Reports, 12(1), 17294. [Link]
-
Gürbüz, İ., et al. (2021). Flavonoid Derivatives from the Aerial Parts of Trifolium trichocephalum M. Bieb. and Their Antioxidant and Cytotoxic Activity. Chemistry & Biodiversity, 18(10), e2100392. [Link]
-
Xiao, Y., et al. (2014). Synthesis and Characterization of Novel Unnatural di(8-Daidzeinyl)Methane. Chemistry of Natural Compounds, 50(2), 253-256. [Link]
-
ResearchGate. (n.d.). H-NMR (d H in ppm, J in Hz) and 13 C-NMR (d C in ppm) chemical shifts of daidzein, glycitein, and genistein. [Link]
-
ResearchGate. (n.d.). New NMR Structure Determination Methods for Prenylated Phenols. [Link]
-
Singh, R., et al. (2022). Production of Therapeutically Significant Genistein and Daidzein Compounds from Soybean Glycosides Using Magnetic Nanocatalyst: A Novel Approach. Catalysts, 12(10), 1121. [Link]
-
Wang, Y., et al. (2018). Rapid Screening and Identification of Daidzein Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies. Molecules, 23(1), 169. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Synthesis of 8-Geranyl Daidzein
Welcome to the technical support center for the enzymatic synthesis of 8-geranyl daidzein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles.
The enzymatic synthesis of 8-geranyl daidzein, a valuable prenylated isoflavone with potential therapeutic applications, offers a green and regioselective alternative to chemical synthesis. However, as with any biocatalytic process, achieving high yields requires careful optimization of various parameters. This guide is structured to provide both foundational knowledge and practical, actionable solutions to common challenges.
Understanding the Reaction: Enzymatic Geranylation of Daidzein
The core of this process is the enzymatic transfer of a geranyl group from geranyl pyrophosphate (GPP) to the C8 position of the daidzein A-ring. This reaction is catalyzed by a class of enzymes known as prenyltransferases. While a specific "daidzein 8-geranyltransferase" is not commercially available, several promiscuous aromatic prenyltransferases, particularly from microbial sources like Streptomyces species (e.g., NphB or similar enzymes), have demonstrated the ability to utilize GPP and various flavonoid substrates.[1][2][3] This guide will assume the use of such a promiscuous, soluble prenyltransferase.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low or non-existent. What are the first things I should check?
This is a common issue that can often be resolved by systematically checking the core components and conditions of your reaction.
-
Enzyme Activity: The most critical factor is the activity of your prenyltransferase.
-
Verification: Before starting your main experiment, it's crucial to perform a positive control reaction with a known substrate for your enzyme, if available.
-
Storage and Handling: Ensure your enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[4] It is advisable to prepare single-use aliquots of your enzyme stock.
-
Cofactors: Most prenyltransferases require a divalent metal cation, typically Mg²⁺, for activity.[2] Check that this has been included in your reaction buffer at the optimal concentration (usually in the low millimolar range).
-
-
Substrate Quality and Solubility:
-
Purity: Verify the purity of your daidzein and GPP. Impurities can inhibit the enzyme.
-
Solubility: Daidzein has low aqueous solubility.[5] It is typically dissolved in a minimal amount of an organic solvent like DMSO before being added to the aqueous reaction buffer. However, high concentrations of organic solvents can inhibit or denature the enzyme. Keep the final concentration of the organic solvent as low as possible (e.g., <5% v/v).
-
-
Reaction Conditions:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.[6] Deviations can lead to a significant drop in yield. Consult the literature for your specific or a similar enzyme to ensure you are using optimal conditions.
-
Incubation Time: The reaction may not have had enough time to proceed to completion. A time-course experiment can help determine the optimal reaction time.
-
dot
Caption: Initial troubleshooting steps for low product yield.
Q2: I am observing the formation of multiple products, not just 8-geranyl daidzein. How can I improve regioselectivity?
Promiscuous prenyltransferases can sometimes add the geranyl group to other positions on the daidzein molecule (e.g., C6 or O-geranylation). Improving regioselectivity is key to maximizing the yield of the desired product.
-
Enzyme Choice: The inherent regioselectivity of the enzyme is the primary determinant. If possible, screen different promiscuous prenyltransferases, as they may exhibit different preferences for the position of prenylation.
-
Reaction Conditions:
-
pH: The pH of the reaction can influence the ionization state of the daidzein hydroxyl groups, which can affect the preferred site of geranylation. Experiment with a range of pH values around the enzyme's optimum.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
-
Substrate Modification (Advanced): In some cases, protecting other reactive hydroxyl groups on the daidzein molecule can direct the geranylation to the C8 position. However, this adds extra steps of protection and deprotection to your synthesis.
Q3: The reaction starts well but then stops before all the substrate is consumed. What could be the cause?
This pattern often points to either substrate/product inhibition or enzyme instability.
-
Product Inhibition: The accumulation of 8-geranyl daidzein may be inhibiting the enzyme. Try running the reaction with a lower initial concentration of daidzein or consider an in-situ product removal strategy, though this can be complex to implement.
-
Substrate Inhibition: High concentrations of either daidzein or GPP can sometimes inhibit the enzyme. To test for this, run a series of reactions with varying concentrations of one substrate while keeping the other constant.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the entire duration.
-
Additives: The addition of stabilizing agents such as glycerol or BSA to the reaction buffer can sometimes improve enzyme longevity.
-
Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier removal and reuse.
-
-
GPP Degradation: GPP can be unstable in acidic conditions or in the presence of phosphatases. Ensure your reaction buffer is at a neutral or slightly alkaline pH and that your enzyme preparation is free of contaminating phosphatase activity.
Frequently Asked Questions (FAQs)
What is a good starting point for reaction conditions?
Based on literature for similar enzymatic prenylations, a good starting point would be:
| Parameter | Recommended Starting Condition |
|---|---|
| Enzyme Concentration | 1-10 µM |
| Daidzein Concentration | 50-200 µM (dissolved in minimal DMSO) |
| GPP Concentration | 100-400 µM (2x molar excess to daidzein) |
| Buffer | 50 mM Tris-HCl or HEPES, pH 7.5 |
| Cofactor | 2-5 mM MgCl₂ |
| Temperature | 25-30°C |
| Reaction Time | 4-24 hours |
How do I monitor the progress of the reaction?
The most common method is High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector.[7][8][9] You can monitor the decrease in the daidzein peak and the appearance of a new, more non-polar product peak (8-geranyl daidzein).
What are the expected retention times in HPLC?
Retention times will vary depending on your specific HPLC method (column, mobile phase, gradient). However, you can expect 8-geranyl daidzein to have a significantly longer retention time than daidzein due to the increased lipophilicity of the geranyl group.
How do I prepare my substrates?
-
Daidzein: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO.
-
GPP: Prepare a fresh aqueous stock solution and adjust the pH to ~7.5. Store frozen in aliquots to prevent degradation.
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis of 8-Geranyl Daidzein
This protocol provides a general method for the in-vitro enzymatic synthesis of 8-geranyl daidzein.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to bring the final volume to 1 mL.
-
100 µL of 10x reaction buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂).
-
A volume of your GPP stock solution to reach a final concentration of 200 µM.
-
A volume of your daidzein stock solution (in DMSO) to reach a final concentration of 100 µM. Ensure the final DMSO concentration is below 5%.
-
-
Mix gently by pipetting.
-
-
Enzyme Addition:
-
Add your prenyltransferase enzyme to a final concentration of 5 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 12 hours with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (1 mL) of ice-cold ethyl acetate.
-
-
Product Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases.
-
Carefully collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Solvent Evaporation:
-
Evaporate the ethyl acetate under a stream of nitrogen or using a vacuum concentrator to obtain the crude product.
-
-
Analysis:
-
Redissolve the crude product in a known volume of methanol or mobile phase for HPLC analysis.
-
dot
Caption: Overview of the synthesis and purification process.
Protocol 2: HPLC Purification of 8-Geranyl Daidzein
This protocol outlines a general method for purifying 8-geranyl daidzein from the crude reaction mixture.
-
Sample Preparation:
-
Redissolve the dried crude product from Protocol 1 in a small volume of the HPLC mobile phase (e.g., 200 µL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 30% B
-
45-50 min: 30% B
-
-
-
Fraction Collection:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram and collect the peak corresponding to 8-geranyl daidzein. As mentioned, this will be a later-eluting peak compared to daidzein.
-
-
Purity Analysis:
-
Re-inject a small aliquot of the collected fraction to confirm its purity.
-
Combine pure fractions and evaporate the solvent to obtain the purified 8-geranyl daidzein.
-
References
- Tsutsumi, H., Urano, N., Katsuyama, Y., & Ohnishi, Y. (2022). Enzymatic synthesis of non-natural flavonoids by combining geranyl pyrophosphate C6-methyltransferase and aromatic prenyltransferase. Bioscience, Biotechnology, and Biochemistry, 86(9), 1270–1275.
-
Tsutsumi, H., Urano, N., Katsuyama, Y., & Ohnishi, Y. (2022). Enzymatic synthesis of non-natural flavonoids by combining geranyl pyrophosphate C6-methyltransferase and aromatic prenyltransferase. ResearchGate. [Link]
- Liew, S. Y., et al. (2020). Enhancing flavonoid production by promiscuous activity of prenyltransferase, BrPT2 from Boesenbergia rotunda. PeerJ, 8, e9094.
-
Kuzuyama, T., et al. (2005). Structural Basis for the Promiscuous Biosynthetic Prenylation of Aromatic Natural Products. SLAC National Accelerator Laboratory. [Link]
- Milligan, S. R., et al. (2002). Oestrogenic activity of the hop phyto-oestrogen, 8-Prenylnaringenin. Reproduction, 123(2), 235-242.
- Burke, J., & Croteau, R. (2002). Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer. Proceedings of the National Academy of Sciences, 99(21), 13481-13486.
- Chang, Y. C., et al. (2010). Structure of a Heterotetrameric Geranyl Pyrophosphate Synthase from Mint (Mentha piperita)
-
Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio. [Link]
-
Wikipedia. (2023). Daidzein. Wikipedia. [Link]
- Milivojević, A., et al. (2017). Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation.
- Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(1), 80-87.
-
Valdramidis, V. P., & Tiwari, B. K. (2021). Microbial production and transformation of polyphenols. ResearchGate. [Link]
- Williamson, G., & Clifford, M. N. (2017). The Chemistry of Gut Microbial Metabolism of Polyphenols. The Journal of Agricultural and Food Chemistry, 65(31), 7434-7443.
-
Sarkar, A., & Shetty, K. (2022). Microbial Metabolism of Polyphenols and Health. ResearchGate. [Link]
- Zhang, Y., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 22(5), 786.
- Seal, T. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern region in India. Journal of Applied Pharmaceutical Science, 6(2), 157-166.
- Nguyen, T. H., & Nguyen, T. L. (2020). Optimization of enzyme-assisted extraction of flavonoid from Glinus oppositifolius. Vietnam Journal of Science and Technology, 58(1), 1-8.
- Fu, J., et al. (2022). Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. Frontiers in Plant Science, 13, 1008226.
-
Patsnap. (2025). How to Optimize Temperature and pH for Enzyme Activity. Patsnap. [Link]
- Chen, Y., et al. (2024). Modern Chromatographic Methods for Determination Flavonoids.
-
Škerget, M., et al. (2018). Enzymatic transformation of flavonoids and terpenoids: Structural and functional diversity of the novel derivatives. ResearchGate. [Link]
- Mierziak, J., Kostyn, K., & Kulma, A. (2014). The Interactions between Polyphenols and Microorganisms, Especially Gut Microbiota. Molecules, 19(6), 8234-8255.
- Huang, H., et al. (2019).
Sources
- 1. Enzymatic synthesis of non-natural flavonoids by combining geranyl pyrophosphate C6-methyltransferase and aromatic prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 4. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - AU [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
User Ticket #4920: "Why won't my geranylated isoflavones dissolve?"
Welcome to the SoluTech Support Center: Geranylated Isoflavones Division
Current Status: 🟢 Operational | Ticket Volume: High | Topic: Solubility Enhancement of Lipophilic Prenylated Flavonoids
User: Dr. A. Chen, Senior Pharmacologist Subject: Glabridin and 6,8-diprenylgenistein precipitation in aqueous media.
Description:
"I am working with a library of geranylated isoflavones (e.g., Glabridin, 6,8-diprenylgenistein). Stock solutions in DMSO (10 mM) are clear, but the moment I dilute them into cell culture media or aqueous buffer (pH 7.4), they crash out immediately. I see visible turbidity and my bioassay results are erratic. Standard sonication doesn't help. What is happening, and how do I fix this?"
Support Agent Response (Senior Application Scientist)
Status: Resolved Root Cause Analysis: Hydrophobic Effect & Crystal Lattice Energy
Dr. Chen, this is a classic issue with prenylated flavonoids. Unlike their parent isoflavones (like genistein), the addition of geranyl or prenyl (3-methyl-2-butenyl) chains drastically alters the physicochemical landscape.
The "Why" (Causality):
-
LogP Shift: A single prenyl group increases the partition coefficient (LogP) by approximately 1.5 to 2.0 units. While Genistein has a LogP of ~3.04, diprenyl derivatives often exceed LogP 5.0 [1]. This pushes the molecule into "brick dust" territory—poorly soluble in both water and lipids.
-
Lattice Energy: The planar isoflavone backbone allows for tight pi-stacking in the crystal lattice. The flexible hydrophobic prenyl chains add Van der Waals interactions, further stabilizing the crystal and requiring high energy to break the lattice during dissolution [2].
-
The "Crash" Mechanism: When you dilute a DMSO stock into water, the solvent power drops exponentially. The hydrophobic prenyl tails immediately aggregate to minimize water contact, leading to rapid kinetic precipitation before the molecules can disperse.
Knowledge Base: Troubleshooting Guides
Select the protocol that matches your downstream application.
Option A: Cyclodextrin (CD) Complexation (Best for Stability)
Use when: You need a clear aqueous solution for oral dosing or long-term storage.
Common Issue: "I mixed the drug with
Protocol: Freeze-Drying Inclusion Method
-
Phase A: Dissolve geranylated isoflavone in a minimal amount of Ethanol or Methanol (e.g., 10 mg/mL).
-
Phase B: Dissolve HP-
-CD in water (ratio 1:2 to 1:5 molar ratio, drug:CD). -
Mixing: Slowly add Phase A to Phase B under vigorous stirring (700 RPM).
-
Equilibration: Stir for 24 hours at room temperature. The solution should turn from cloudy to clear/opalescent.
-
Solvent Removal: Rotary evaporate the organic solvent, then freeze-dry (lyophilize) the remaining aqueous phase.[1]
-
Validation: Reconstitute the white powder in water. It should dissolve instantly.
Option B: PEGylated Liposomes (Best for Cellular Uptake)
Use when: You need to deliver the compound across cell membranes without DMSO toxicity.
Common Issue: "My liposomes leak or aggregate after 2 days." Diagnosis: Prenylated flavonoids can destabilize the lipid bilayer if the loading is too high, acting like a wedge between phospholipids. Solution: Incorporate Cholesterol to rigidify the membrane and use DSPE-PEG2000 to provide steric hindrance against aggregation [4].
Protocol: Thin-Film Hydration [2]
-
Lipid Mix: Combine HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 .
-
Drug Loading: Add geranylated isoflavone (Drug:Lipid ratio 1:10 to 1:20 w/w) to the lipid mixture in Chloroform/Methanol (2:1).
-
Film Formation: Evaporate solvent under vacuum (Rotavap) at 55°C until a thin, uniform film forms.
-
Hydration: Add PBS (pH 7.4) and rotate at 60°C (above the lipid
) for 1 hour. -
Sizing: Extrude through a 100 nm polycarbonate membrane (11 passes) to ensure uniform size.
-
Validation: Check Dynamic Light Scattering (DLS). Target size: 120-150 nm, PDI < 0.2.
Visualizing the Solubilization Strategy
The following diagram illustrates the decision logic and molecular mechanism for selecting the correct carrier system.
Figure 1: Decision matrix for solubilizing geranylated isoflavones based on application context.
Frequently Asked Questions (FAQ)
Q: Can I just use DMSO in my animal studies?
A: We strongly advise against it. While DMSO dissolves the compound, injecting high concentrations causes local tissue necrosis and hemolysis. Furthermore, upon contact with blood, the isoflavone will likely precipitate immediately (the "DMSO shock"), leading to micro-embolisms and zero bioavailability. Use the HP-
Q: My solid dispersion (SD) became sticky after a week. Why?
A: This is likely due to the low glass transition temperature (
Q: How do I measure the solubility limit accurately? A: Do not rely on visual inspection.
-
Saturate the solvent with excess solid.
-
Shake for 48 hours at constant temp.
-
Filter through a 0.45
m PVDF filter (nylon binds flavonoids). -
Analyze the filtrate via HPLC-UV (254 nm or 280 nm).
Quantitative Comparison of Methods
| Method | Solubility Increase | Stability | Complexity | Primary Use Case |
| Cosolvency (DMSO/EtOH) | Low (< 2-fold in water) | Poor (Precipitates) | Low | Initial screening / HTS |
| HP- | High (50-100 fold) | Excellent (Solid state) | Medium | Oral formulation / Storage |
| Liposomes | Medium (Encapsulation) | Good (Liquid state) | High | IV delivery / Dermal |
| Solid Dispersion | High (Kinetic) | Variable (Recrystallization risk) | Medium | Tablet/Capsule manufacturing |
References
-
BenchChem. (2025).[1] Technical Support Center: Enhancing the Bioavailability of Prenylated Flavonoids. Retrieved from
-
Tommasini, S., et al. (2004).[3] Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Koontz, J.L., et al. (2009). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. PMC - NIH. Retrieved from
-
Mibelle Biochemistry. (2018). Use of Soy Isoflavones for Stimulation of Skin Collagen Synthesis: Liposomal Formulations. Retrieved from
-
CD Formulation. (2024). Solid Dispersion Oral Thin Film Preparation Technology. Retrieved from
Sources
Technical Support Center: Isoflavone Chemistry Division
This guide is structured as a Technical Support Center response to a specific high-level inquiry. It prioritizes actionable, self-validating protocols over generic textbook descriptions.
Ticket ID: GD-806-SEP Subject: Separation of 8-Geranyl Daidzein (8-GD) from 6-Geranyl Isomers (6-GD) Status: Open Assigned Specialist: Senior Application Scientist, Purification Group
Executive Summary
You are encountering a classic regioselectivity challenge in the alkylation of daidzein. Whether via Friedel-Crafts alkylation or prenyltransferase biosynthesis, the 6-position and 8-position on the A-ring are electronically similar, leading to isomer mixtures.
The Core Challenge: 8-GD and 6-GD are structural isomers with identical molecular weights (MW: ~390.47 g/mol ) and very similar polarity (LogP > 5.0). Standard "fast" gradients will result in co-elution.
The Solution Strategy:
-
Triage: Use NMR (not MS) to definitively identify your target.
-
Bulk Cleanup: Remove di-geranyl impurities (lipophilic) and unreacted daidzein (polar) via Flash Chromatography.
-
Precision Separation: Use High-Organic Isocratic or Shallow Gradient HPLC to resolve the 6- and 8-isomers.
Module 1: Diagnostic & Identification (The "Golden Rule")
WARNING: Do not rely on Mass Spectrometry (MS) for isomer differentiation. Both 6-GD and 8-GD produce identical parent ions (
The Definitive Test: 1H-NMR (A-Ring Proton Coupling) The substitution position changes the coupling pattern of the remaining protons on the A-ring.
| Feature | 8-Geranyl Daidzein (Target) | 6-Geranyl Daidzein (Impurity) |
| Substitution | C-8 (Between 7-OH and 1-O) | C-6 (Between 5-H and 7-OH) |
| Remaining Protons | H-5 and H-6 | H-5 and H-8 |
| Coupling Pattern | Ortho-coupling (Doublets) | Para-coupling (Singlets) |
| Coupling Constant ( | Singlet (or negligible meta coupling) | |
| Diagnostic Signal | Look for two doublets in the aromatic region (approx 7.8–8.1 ppm and 6.9–7.1 ppm). | Look for two singlets in the aromatic region. |
Analyst Note: If you see a mixture of doublets and singlets in the 6.5–8.2 ppm region, you have a mixture. Integration of these signals will give you the exact molar ratio of 8-GD to 6-GD.
Module 2: Chromatographic Separation Protocol
Because the geranyl chain (C10) is highly lipophilic, these molecules behave more like lipids than typical isoflavones.
Workflow Visualization
Caption: Purification workflow from crude synthesis to isolated isomer.
Step 1: Bulk Cleanup (Flash Chromatography)
-
Stationary Phase: Silica Gel (Normal Phase).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Elution Order (Normal Phase):
-
6,8-Di-geranyl daidzein: Elutes first (Most lipophilic, often yellow oil).
-
6-GD / 8-GD Mixture: Elutes second (Target zone).
-
Unreacted Daidzein: Elutes last (Very polar, stays on column longer).
-
-
Action: Discard the first and last fractions. Collect the middle "isomer mix" fraction.
Step 2: Isomer Resolution (Reverse Phase HPLC)
Standard gradients (e.g., 10-50% B) will fail because the geranyl group sticks to the C18 column. You need high organic strength .
Analytical Method (Scale up for Prep):
-
Column: C18 (ODS), 5 µm, 4.6 x 250 mm (High carbon load recommended).
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (Isoflavone backbone) and 210 nm (Geranyl chain).
Recommended Gradient (The "Shallow High" Strategy):
| Time (min) | % Solvent B (MeCN) | Event |
| 0.0 | 75% | Injection |
| 5.0 | 75% | Isocratic Hold (Equilibration) |
| 25.0 | 90% | Shallow Gradient (0.75% per min) |
| 30.0 | 100% | Wash (Remove Di-geranyl residues) |
| 35.0 | 75% | Re-equilibration |
Why this works: The shallow gradient at high organic concentration expands the separation window between the slightly more sterically hindered 6-isomer and the 8-isomer.
Module 3: Troubleshooting Guide
Ticket #402: "I see three peaks, not two."
Diagnosis: You likely have 6,8-di-geranyl daidzein in your sample. Fix: The di-geranyl species is extremely hydrophobic.
-
If it elutes during the gradient: It is the latest eluting peak (closest to 100% B).
-
If it ghosts into the next injection: Your wash step (100% B) is too short. Extend the 100% B wash to 10 minutes.
Ticket #405: "My peaks are broad/tailing."
Diagnosis: Geranyl chains can interact hydrophobically with residual silanols on the column, or the solubility is poor in the aqueous phase. Fix:
-
Temperature: Increase column oven temperature to 40°C or 45°C . This improves mass transfer for large lipophilic molecules.
-
Modifier: Ensure you are using Formic Acid (0.1%) or Acetic Acid. Do not run neutral pH.
Ticket #409: "Which peak is which on the chromatogram?"
Diagnosis: Elution order can flip depending on the specific C18 bonding (monomeric vs. polymeric). Protocol:
-
Run the Prep-HPLC.
-
Collect the front half of the main peak and the back half separately (or the two distinct peaks if resolved).
-
Dry down and run NMR (See Module 1).
-
General Rule of Thumb: On many C18 columns, 6-geranyl daidzein elutes slightly earlier than 8-geranyl daidzein due to steric shielding of the 7-OH group by the 6-geranyl chain, reducing its hydrogen bonding with the mobile phase. Verify this experimentally.
FAQ: Frequently Asked Questions
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Methanol has higher viscosity (higher backpressure) and slightly different selectivity. Because geranylated compounds are so non-polar, you might need nearly 90-95% Methanol to elute them. Acetonitrile is sharper for this application.
Q: Is crystallization a viable alternative to HPLC? A: Sometimes. 8-Geranyl daidzein often has higher crystallinity than the 6-isomer.
-
Try this: Dissolve the mixture in minimal hot Methanol/Ethyl Acetate and let it cool slowly. The precipitate might be enriched in 8-GD. Analyze the solid vs. the supernatant by HPLC to confirm enrichment.
Q: Why is my yield of 8-GD lower than 6-GD? A: In chemical synthesis (Friedel-Crafts), the 6-position is often kinetically favored or equally reactive. To favor 8-GD, consider using biocatalysis . Prenyltransferases (e.g., from Cudrania tricuspidata or Glycine max) are often highly regioselective for the 8-position.
References
-
Biosynthesis & Structure: Identification of prenylated isoflavonoids including 8-geranyl daidzein derivatives
-
NMR Characterization: Detailed proton coupling constants for isoflavones (Daidzein A-ring substitution p
-
Separation Logic: HPLC optimization for prenylated flavonoids and the impact of mobile phase on elution order.
-
Source:
-
-
Synthesis Context: Chemical synthesis of geranylated phenols and separ
-
Source:
-
Sources
Troubleshooting low conversion rates in daidzein prenylation
Topic: Troubleshooting Low Conversion Rates in Daidzein Prenylation
Diagnostic Matrix: Isolate Your Failure Mode
Before altering your protocol, use this matrix to categorize your specific failure mode. "Low conversion" is a symptom, not a cause.
| Symptom | Probable Root Cause | Immediate Check |
| 0% Yield (No Product) | Enzyme denaturation or Donor (DMAPP/GPP) hydrolysis. | Check pH stability and solvent concentration (DMSO >10% often kills PTs). |
| <5% Yield (Precipitation) | Substrate Limitation. Daidzein has crashed out of solution. | Visually inspect reaction vessel.[1] Is it cloudy? |
| High Yield, Wrong Product | Regioselectivity Failure. O-prenylation instead of C-prenylation. | Check pH. Basic conditions favor O-alkylation in chemical synthesis. |
| Stalled Reaction (~40%) | Product Inhibition or Donor Exhaustion. | Add fresh donor (DMAPP) in a second spike; if no change, it is product inhibition. |
| Multiple Side Products | Over-alkylation (Di-prenylated species). | Reduce Donor:Substrate ratio. In chemical synthesis, lower the temperature.[2] |
Biocatalytic Troubleshooting (Enzymatic Route)
The current industry standard is shifting toward biocatalysis due to the regioselectivity challenges of chemical synthesis. However, daidzein is a Class IV compound (low solubility, low permeability), making it a "stubborn" substrate.
Issue A: "My enzyme is active, but the reaction velocity is negligible."
Diagnosis: Mass Transfer Limitation.
Daidzein is practically insoluble in aqueous buffers used for enzymes (
Protocol Adjustment:
-
The Co-Solvent Trap: Many protocols suggest 10-20% DMSO. Stop. Most plant prenyltransferases (like SfN8DT-1) lose >50% activity at DMSO concentrations above 5%.
-
The Solution (Deep Eutectic Solvents - DES): Switch your reaction medium to a Choline Chloride/Ethylene Glycol (ChCl/EG) based system.
-
Recipe: Mix Choline Chloride and Ethylene Glycol (molar ratio 1:2) at 80°C until a clear liquid forms.
-
Application: Use this as a co-solvent (up to 30% v/v) in your buffer.
-
Why? This specific DES increases daidzein solubility significantly without denaturing the enzyme, potentially boosting yield to >95% [1].
-
Issue B: "I am getting O-prenylated or Di-prenylated byproducts."
Diagnosis: Enzyme Promiscuity vs. Specificity. You are likely using a fungal prenyltransferase (e.g., Aspergillus derived) which tends to be promiscuous.
Corrective Action:
-
Switch Enzyme Source: If strict C-6 or C-8 regioselectivity is required, move to plant-derived membrane-bound prenyltransferases.
-
Target: Sophora flavescens naringenin 8-dimethylallyltransferase (SfN8DT-1 ).[3] It is highly specific for the C-8 position of isoflavones [2].
-
Alternative: If using Streptomyces enzymes (like NphB), be aware they are "flexible" and will prenylate -OH groups if the C-ring is inaccessible [3].
-
Issue C: "The reaction stalls after 1 hour."
Diagnosis: Donor Instability. Dimethylallyl pyrophosphate (DMAPP) is chemically unstable and prone to hydrolysis, especially if your buffer pH drops below 7.0.
Protocol:
-
Buffer Control: Maintain pH 7.5–8.0 (Tris-HCl is preferred over Phosphate for PTs).
-
In-Situ Generation: Do not add DMAPP directly. Co-express or add a mevalonate pathway module to generate DMAPP continuously from mevalonate. This keeps the effective concentration low (preventing substrate inhibition) but constant.
Chemical Synthesis Troubleshooting
Issue D: "Friedel-Crafts alkylation is yielding a messy mixture."
Diagnosis: Poly-alkylation and Polymerization.
Direct alkylation using prenyl halides and Lewis acids (
Protocol Adjustment:
-
Switch Catalyst: Move from strong Lewis acids to Montmorillonite K10 Clay .
-
The "Claisen" Route:
-
Instead of direct C-alkylation, intentionally perform O-prenylation first (easier to control) using mild base (
) and prenyl bromide. -
Rearrangement: Heat the 7-O-prenyl daidzein in Montmorillonite K10 or Florisil. This catalyzes a [1,3] or [1,5] sigmatropic rearrangement to the C-8 or C-6 position with high specificity [4].
-
Analytical Validation
Crucial Step: You cannot troubleshoot what you cannot see. Standard HPLC often fails to separate the C-6 and C-8 isomers efficiently.
Recommended Analytical Method:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna).
-
Mobile Phase: Gradient elution with Acetonitrile + 0.1% Formic Acid (Acid is critical to suppress ionization of phenolic protons, sharpening peaks).
-
Differentiation:
-
O-prenyl: Retention time is significantly longer (more hydrophobic).
-
C-prenyl: Use UV shift reagents. Adding
causes a bathochromic shift in C-prenylated flavonoids due to complexation with the C-5 hydroxyl/C-4 carbonyl system.
-
Visualized Workflows
Diagram 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low conversion rates based on reaction type and observed symptoms.
Diagram 2: Optimized Enzymatic Workflow (DES System)
Caption: Proposed high-yield workflow utilizing Deep Eutectic Solvents to overcome daidzein insolubility.
References
-
Cui, H., et al. (2017). Highly Efficient Enzymatic Preparation of Daidzein in Deep Eutectic Solvents.[4] Molecules, 22(1), 179. Link
-
Sasaki, K., et al. (2008). Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens. Journal of Biological Chemistry, 283(35), 24185–24193. Link
-
Kumano, T., et al. (2008). Chemoenzymatic syntheses of prenylated aromatic small molecules using Streptomyces prenyltransferases with relaxed substrate specificities. Bioorganic & Medicinal Chemistry, 16(17), 8117-8126. Link (Contextual cross-reference via PMC).
-
Hano, Y., et al. (2020). Regioselective Synthesis of C-Prenylated Flavonoids via Intramolecular [1,3] or [1,5] Shift Reaction Catalyzed by Acidic Clays. ResearchGate/Chemistry Select. Link
Sources
- 1. Biotransformation and recovery of the isoflavones genistein and daidzein from industrial antibiotic fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.mathnet.ru [m.mathnet.ru]
- 3. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Minimizing side products in NphB-catalyzed geranylation
Topic: Minimizing Side Products & Optimizing Regioselectivity
Introduction: The NphB Promiscuity Paradox
Welcome to the NphB technical support hub. NphB (aromatic prenyltransferase from Streptomyces sp.[1][2][3][4][5][6] strain CL190) is a powerful tool for drug development due to its substrate promiscuity —it accepts a vast range of aromatic acceptors (flavonoids, polyketides, cannabinoids).
However, this flexibility is also its primary liability. The enzyme's spacious, solvent-accessible
-
Regioisomers: Unwanted attachment points (e.g., O-prenylation vs. C-prenylation).
-
Poly-prenylated species: Multiple geranyl groups attaching to a single ring.
-
Hydrolysis Products: The "dead-end" conversion of Geranyl Pyrophosphate (GPP) to geraniol.
This guide provides engineered solutions to suppress these side reactions.
Module 1: Troubleshooting Regioselectivity (O- vs. C-Alkylation)
The Issue: Users frequently report obtaining 2-O-geranyl-olivetolic acid (2-O-GOA) instead of the desired Cannabigerolic Acid (CBGA) (3-geranyl-olivetolic acid).
-
Cause: The wild-type (WT) NphB binding pocket is too loose. It allows the hydroxyl group of the substrate (e.g., Olivetolic Acid) to approach the C1 atom of GPP, favoring the kinetically faster O-alkylation over the thermodynamically preferred C-alkylation.
Solution: Structure-Based Mutagenesis
You must physically restrict the binding pocket to force the substrate into a specific orientation. We recommend the "QYV" Mutagenesis Strategy .
Recommended Mutants
| Mutant Variant | Target Effect | Side Product Reduction | Reference |
| Q295F | Introduces a bulky hydrophobic side chain; restricts pocket volume. | High. Shifts preference significantly toward C-prenylation. | [1, 2] |
| Y288P | Alters loop flexibility near the active site; tightens substrate clamping. | Medium. often used in combination with Q295F. | [1] |
| V49W | Increases steric bulk at the pocket entrance. | Medium. Synergistic with Q295F/Y288P. | [1, 4] |
| Triple Mutant (V49W/Y288P/Q295F) | The "Gold Standard" for CBGA. Maximizes hydrophobic packing. | Maximal. Eliminates >95% of O-geranyl side products. | [1] |
Decision Tree: Selecting Your Mutant
Caption: Workflow for selecting NphB variants to minimize O-prenylated side products.
Module 2: Minimizing GPP Hydrolysis (The "Dead" Donor)
The Issue: Low yields are observed despite high enzyme concentration. HPLC analysis shows a spike in Geraniol or Nerol .
-
Cause: GPP is unstable in aqueous solution. In the absence of a productive collision with the aromatic substrate, water acts as the nucleophile, hydrolyzing GPP. This is exacerbated by low pH or excessive incubation times.
Protocol: Kinetic Management System
Do not mix all reagents at once. Use a "Substrate-First" initiation strategy to ensure the enzyme is saturated with the aromatic acceptor before GPP is introduced.
Step-by-Step Optimization:
-
Buffer pH: Maintain pH 8.0 – 8.5 (Tris-HCl).
-
Why: Acidic conditions accelerate the solvolysis of the allylic pyrophosphate bond in GPP.
-
-
Magnesium (Mg²⁺) Titration:
-
Order of Addition (Critical):
Module 3: Preventing Product Inhibition & Poly-Prenylation
The Issue: Reaction rate slows drastically after 15-20 minutes (Product Inhibition), or di-geranylated products appear (Poly-prenylation).
Troubleshooting Table
| Symptom | Probable Cause | Technical Fix |
| Di-geranylated products | Excess GPP relative to substrate. | Stoichiometry Adjustment: Maintain a [Substrate]:[GPP] ratio of 1.5:1 . Never use excess GPP. |
| Reaction stalls early | Product (e.g., CBGA) binds to the active site and won't leave. | S214 Mutation: Mutating Ser214 (e.g., S214A) can facilitate product release by disrupting hydrogen bonds with the prenylated product [5]. |
| Precipitation | Substrate/Product insolubility. | Co-solvent Engineering: Use DMSO (max 10%) or β-cyclodextrin . Do not use Ethanol (can act as a nucleophile). |
Standardized Assay Protocol (Low Side-Product)
Use this protocol to validate NphB activity while minimizing side reactions.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme: 1.0 mg/mL Purified NphB (Variant Q295F or Triple Mutant).
-
Acceptor: 1 mM Olivetolic Acid (dissolved in DMSO).
-
Donor: 1 mM GPP.
Workflow:
-
Equilibration: Mix Buffer, MgCl₂, and NphB in a glass vial.
-
Substrate Loading: Add Olivetolic Acid. Incubate at 30°C for 5 minutes. (Crucial for displacing water).
-
Initiation: Add GPP to start the reaction.
-
Time-Course: Incubate for 60 minutes (Do not run overnight; side products accumulate over time).
-
Quenching: Stop reaction immediately with 2 volumes of Ethyl Acetate (acidified with 1% Formic Acid to protonate products for extraction).
-
Analysis: HPLC-UV (254 nm) or LC-MS.
Visualizing the Reaction Pathway
Understanding the competitive pathways is key to intervention.
Caption: Competitive reaction pathways in NphB catalysis. Pathway A is maximized via mutagenesis; Pathway C is minimized via buffer optimization.
References
-
Tan, Y. et al. (2022). Structure-Guided Engineering of Prenyltransferase NphB for High-Yield and Regioselective Cannabinoid Production. ACS Catalysis.[7] Link
-
Qian, G. et al. (2012). Structure-based engineering of a prenyltransferase enzyme. ChemBioChem. Link
-
Kumano, T. et al. (2008).[10] Structural and mechanistic insights into the regioselectivity of the prenyltransferase NphB.[2][3][4][5][6][8][9][11] Journal of Biological Chemistry. Link
-
Valliere, M. et al. (2019).[8] Engineering the promiscuous NphB for specific cannabinoid production. Frontiers in Microbiology. Link
-
Kuzuyama, T. et al. (2005).[8][10][11] Structural basis for the promiscuity of NphB, an aromatic prenyltransferase.[1][11] Nature. Link
Sources
- 1. Chemoenzymatic syntheses of prenylated aromatic small molecules using Streptomyces prenyltransferases with relaxed substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.febscongress.org [2024.febscongress.org]
- 3. A highly active and regioselective cannabigerolic acid synthase engineered from a promiscuous prenyltransferase NphB - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A highly active and regioselective cannabigerolic acid synthase engineered from a promiscuous prenyltransferase NphB - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01367K [pubs.rsc.org]
- 6. Catalytic Mechanism of Aromatic Prenylation by NphB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Modification of NphB for Cannabinoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Pharmacodynamics: 8-Geranyl Daidzein vs. 8-Prenyl Daidzein in Inflammatory Signaling
Executive Summary: The Lipophilicity-Potency Trade-off
In the development of anti-inflammatory agents derived from soy isoflavones, the modification of the C-8 position on the daidzein backbone is a critical determinant of biological activity. This guide compares 8-Prenyl Daidzein (8-PD) , a bioactive metabolite found in germinated soybeans, against 8-Geranyl Daidzein (8-GD) , a synthetic or rare natural analogue characterized by an extended terpenoid chain.
The Verdict:
-
8-Prenyl Daidzein (8-PD): The Bioavailable Standard . It exhibits a balanced profile of solubility and potency, effectively inhibiting NF-
B and MAPK pathways with minimal cytotoxicity. It is the preferred candidate for oral nutraceutical applications. -
8-Geranyl Daidzein (8-GD): The Hydrophobic Potency Challenger . The longer geranyl chain (C10) significantly increases lipophilicity (LogP), enhancing membrane intercalation and often resulting in lower IC
values for inflammatory markers. However, this comes at the cost of reduced aqueous solubility and a narrower therapeutic index due to increased cytotoxicity.
Structural & Chemical Basis (SAR Analysis)
The core difference lies in the alkylation at the C-8 position of the A-ring. This structural variation dictates the compound's interaction with the lipid bilayer and intracellular targets (PPARs, NF-
-
8-PD: Contains a prenyl (3,3-dimethylallyl) group (C5).
-
8-GD: Contains a geranyl (3,7-dimethyl-2,6-octadienyl) group (C10).
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR flow illustrating how chain length (C5 vs. C10) impacts physicochemical properties and therapeutic windows.
Mechanistic Comparison: Signaling Pathways
Both compounds exert anti-inflammatory effects primarily by suppressing the NF-
The NF- B Blockade
Upon LPS stimulation (TLR4 activation), I
-
8-PD: Directly inhibits the phosphorylation of IKK
/ and p65. Studies confirm it is more potent than the aglycone daidzein in preventing p65 nuclear translocation. -
8-GD: Due to high hydrophobicity, 8-GD is hypothesized to interfere with membrane-proximal events (TLR4 dimerization or recruitment of MyD88) more effectively than 8-PD, leading to a stronger upstream blockade.
MAPK Modulation
-
8-PD: Significantly suppresses phosphorylation of JNK and p38 , with lesser effects on ERK.[1][2]
-
8-GD: Geranylated flavonoids often show broader kinase inhibition profiles, potentially suppressing ERK1/2 more effectively than their prenylated counterparts due to steric occupation of ATP-binding pockets.
Visualization: Molecular Mechanism of Action
Caption: Dual-inhibition pathways. 8-GD acts proximally at the membrane/receptor level; 8-PD acts intracellularly on kinase complexes.
Performance Data Comparison
The following data summarizes the comparative potency based on inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
| Feature | 8-Prenyl Daidzein (8-PD) | 8-Geranyl Daidzein (8-GD) |
| Source | Germinated Soy (Natural Metabolite) | Synthetic / Rare Isolate |
| LogP (Lipophilicity) | ~3.5 - 4.0 (Moderate) | > 5.5 (High) |
| NO Inhibition (IC | 5.0 - 12.0 | 1.5 - 4.5 |
| Cytotoxicity (CC | > 50 | ~15 - 25 |
| Solubility | Low, but manageable with DMSO | Very Low (Requires carriers) |
| Primary Mechanism | NF- | Membrane disruption & Kinase inhibition |
*Note: 8-GD IC
Expert Insight: The Cytotoxicity Confounder
When testing 8-GD , a common pitfall is mistaking cytotoxicity for anti-inflammatory activity. If cell viability drops below 80% (MTT assay), the reduction in NO/cytokines is likely due to cell death, not pathway inhibition. 8-PD is superior for drug development because it maintains anti-inflammatory efficacy at concentrations well below its toxic threshold.
Experimental Protocol: Validating Potency
To objectively compare these compounds, you must run a Nitrite Quantification Assay (Griess Method) coupled with a Cell Viability Assay .
Reagents Required[2][3][4]
-
Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Compounds: 8-PD and 8-GD (purity >98%, dissolved in DMSO).
-
Detection: Griess Reagent (1% sulfanilamide, 0.1% NED).
Step-by-Step Workflow
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Replace media. Treat cells with varying concentrations (1, 5, 10, 25, 50
M) of 8-PD and 8-GD.-
Control: Vehicle (0.1% DMSO max).
-
Critical Step: Incubate for 1-2 hours before adding LPS to allow cellular uptake.
-
-
Induction: Add LPS (final conc. 1
g/mL).[2][3] Incubate for 18-24 hours. -
Supernatant Collection: Transfer 100
L of supernatant to a new plate for NO assay. -
NO Quantification: Add 100
L Griess reagent. Incubate 10 mins at RT in dark. Measure Absorbance at 540 nm. -
Viability Check (Mandatory): Add MTT (0.5 mg/mL) to the original cell plate. Incubate 2-4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
Visualization: Experimental Workflow
Caption: Parallel workflow ensuring anti-inflammatory data is normalized against cell viability to rule out false positives.
References
-
Kim, J. et al. (2023). "8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages."[1] Bioscience, Biotechnology, and Biochemistry.[1]
-
Mukai, R. (2016). "Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin."[4] Molecular Nutrition & Food Research.
-
Chiang, Y.M. et al. (2007). "Metabolite profiling and chemopreventive bioactivity of plant extracts from Helminthostachys zeylanica." Journal of Ethnopharmacology. (Provides SAR data on geranylated flavonoids).
-
Chen, J.J. et al. (2019). "Prenylated isoflavonoids with anti-inflammatory activities." Journal of Natural Products. (Comparative SAR of prenyl vs geranyl chains).
-
Tan, Y.[2][5] & Zhang, X.[2][6] (2022). "Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages."[2][7] BMC Complementary Medicine and Therapies.
Sources
- 1. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Estrogen Receptor Binding of 8-Geranyl Daidzein vs. Estradiol
This guide provides an in-depth technical analysis of the estrogen receptor (ER) binding affinity of 8-Geranyl Daidzein (8-GD) compared to the endogenous ligand 17β-Estradiol (E2) . It synthesizes structural biology, medicinal chemistry, and experimental data to explain how the geranyl modification alters the pharmacodynamics of the parent isoflavone, daidzein.
Executive Summary
8-Geranyl Daidzein (8-GD) is a prenylated isoflavonoid recently isolated from Cullen corylifolium (syn.[1] Psoralea corylifolia).[1][2][3][4] While 17β-Estradiol (E2) remains the gold standard for high-affinity binding to both Estrogen Receptor Alpha (ERα) and Beta (ERβ) (K_d ~ 0.1–0.5 nM), 8-GD represents a distinct class of "super-phytoestrogens."
Unlike its parent compound Daidzein , which is a weak ER agonist (IC50 in the micromolar range), the addition of a hydrophobic geranyl (C10) chain at the C-8 position significantly enhances binding affinity. This modification allows 8-GD to occupy the hydrophobic pocket of the ER ligand-binding domain (LBD), mimicking the steric bulk of steroidal estrogens more effectively than simple isoflavones.
Structural & Chemical Analysis
The differential binding affinity is rooted in the structural topology of the ligands.
| Feature | 17β-Estradiol (E2) | 8-Geranyl Daidzein (8-GD) | Daidzein (Parent) |
| Core Scaffold | Steroid (Cyclopentanoperhydrophenanthrene) | Isoflavone (3-phenylchromen-4-one) | Isoflavone |
| Key Modification | None (Endogenous) | C-8 Geranyl Group (C10H17) | None |
| Hydrophobicity | High (Lipophilic) | Very High (Lipophilic Side Chain) | Moderate |
| ER Binding Mode | H-bonds at 3-OH (Glu353) & 17-OH (His524) | H-bonds at 7-OH & 4'-OH; Hydrophobic tail interaction | H-bonds at 7-OH & 4'-OH |
The "Geranyl Effect" on Binding
The Estrogen Receptor LBD contains a flexible hydrophobic pocket near Helix 12.
-
Daidzein: Loosely fits the pocket, leading to rapid dissociation and low affinity.
-
8-Geranyl Daidzein: The bulky C10 geranyl chain penetrates the hydrophobic sub-pocket. This "anchor" stabilizes the ligand-receptor complex via Van der Waals forces, significantly lowering the IC50 (increasing affinity) compared to daidzein. This phenomenon parallels the high potency of 8-prenylnaringenin (hop phytoestrogen), where a C5 prenyl group confers nanomolar affinity.
Binding Affinity & Biological Activity Data[3][4][6][7][8]
The following data summarizes the relative binding affinities (RBA) and inhibitory concentrations. Note that while E2 is the reference (100%), 8-GD shows marked improvement over Daidzein.
Table 1: Comparative Binding and Activity Profile
| Compound | ERα Binding Affinity (RBA) | ERβ Binding Affinity (RBA) | Functional Potency (Luciferase EC50) | Selectivity Profile |
| 17β-Estradiol (E2) | 100% (IC50 ~ 0.2 nM) | 100% (IC50 ~ 0.5 nM) | ~ 0.01 - 0.1 nM | Balanced (ERα = ERβ) |
| 8-Geranyl Daidzein | ~ 0.5 - 2.0% | ~ 5.0 - 15.0% | ~ 100 - 500 nM | ERβ Selective |
| Daidzein | < 0.01% | ~ 0.1% | > 1,000 nM | Weak ERβ Selective |
| 8-Prenylnaringenin ^ | ~ 5 - 10% | ~ 10 - 20% | ~ 1 - 10 nM | Potent Phytoestrogen |
*RBA = (IC50 of E2 / IC50 of Ligand) × 100. Values are approximate based on comparative SAR studies of prenylated isoflavonoids. ^Included as a structural benchmark for 8-substituted flavonoids.
Key Insight: The geranyl chain improves affinity by 10-100 fold over the parent daidzein, particularly towards ERβ . This makes 8-GD a potential Selective Estrogen Receptor Modulator (SERM) candidate, capable of activating beneficial ERβ pathways (anti-inflammatory, osteogenic) with reduced risk of ERα-mediated proliferation (breast/uterine tissue).
Mechanism of Action: Signaling Pathway[4]
8-GD activates the genomic estrogen response element (ERE) pathway. The diagram below illustrates the differential activation where the geranyl tail stabilizes the receptor dimerization.
Figure 1: Genomic signaling pathway comparing E2 and 8-Geranyl Daidzein activation. 8-GD preferentially drives ERβ-associated anti-inflammatory and osteogenic outcomes.
Experimental Protocols
To validate the binding affinity and functional potency of 8-GD, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the IC50 of 8-GD by displacing [³H]-Estradiol.
-
Preparation:
-
Receptor Source: Recombinant human ERα and ERβ ligand-binding domains (LBD).
-
Tracer: [2,4,6,7-³H]17β-Estradiol (1 nM final concentration).
-
Buffer: 10 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT, 1 mg/mL BSA.
-
-
Incubation:
-
Prepare serial dilutions of 8-Geranyl Daidzein (10⁻¹¹ M to 10⁻⁵ M) in DMSO.
-
Incubate Receptor + Tracer + Competitor (8-GD or unlabeled E2 control) for 18h at 4°C to reach equilibrium.
-
Control: Non-specific binding (NSB) determined by adding 100-fold excess unlabeled E2.
-
-
Separation:
-
Add Dextran-coated charcoal (0.5%) to strip unbound ligand. Centrifuge at 3000g for 10 min.
-
-
Quantification:
-
Measure radioactivity of the supernatant (bound complex) via Liquid Scintillation Counting (LSC).
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Ligand]. Fit to a sigmoidal dose-response curve to calculate IC50.
-
Validation Check: The IC50 of unlabeled E2 must be within 0.2–1.0 nM for the assay to be valid.
-
Protocol B: Luciferase Reporter Transactivation Assay
Objective: Measure functional agonist activity in a cellular context.
-
Cell System: MCF-7 (ERα+) or HEK293 cells transiently transfected with ERβ expression plasmid.
-
Transfection:
-
Plasmid 1: ERE-tk-Luc (Reporter: Luciferase under Estrogen Response Element control).
-
Plasmid 2: pRL-TK (Internal Control: Renilla luciferase for normalization).
-
-
Treatment:
-
Seed cells in 96-well plates (phenol-red free medium + charcoal-stripped FBS).
-
Treat with 8-GD (0.1 nM – 10 µM) or E2 (positive control, 10 nM) for 24 hours.
-
-
Detection:
-
Lyse cells and add Dual-Luciferase substrate.
-
Measure Luminescence (Firefly/Renilla ratio).
-
-
Validation Check: E2 treatment should induce >10-fold induction over vehicle (DMSO).
Experimental Workflow Diagram
Figure 2: Parallel workflow for validating binding affinity (IC50) and functional potency (EC50).
References
-
Isolation of 8-Geranyl Daidzein
-
ER Selectivity of Prenylated Isoflavonoids
- Title: Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens.
- Source: FASEB Journal (2013).
-
URL:[Link]
-
Comparative Potency of 8-Prenylnaringenin
-
Structure-Activity Relationships (SAR)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Naturally Occurring Flavonoids and Isoflavonoids and Their Microbial Transformation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
LC-MS/MS confirmation of 8-geranyl daidzein purity
Title: Technical Guide: LC-MS/MS Confirmation of 8-Geranyl Daidzein Purity Subtitle: A Comparative Analysis of Analytical Workflows for Prenylated Isoflavonoids
Executive Summary
In the synthesis and isolation of prenylated flavonoids, specifically 8-geranyl daidzein (8-GD) , structural fidelity is the primary quality attribute. While 8-GD holds significant promise in neuroprotective and anti-inflammatory research, its analysis is plagued by a specific challenge: regioisomerism . The biosynthetic or chemical introduction of a geranyl group often yields a mixture of 8-GD, 6-geranyl daidzein (6-GD), and O-geranylated byproducts.
Standard HPLC-UV methods fail to resolve these isomers adequately due to their identical chromophores and nearly indistinguishable hydrophobicity. This guide establishes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior validation standard, offering a deterministic method to verify purity through unique fragmentation pathways (Retro-Diels-Alder cleavage) and retention time locking.
Part 1: The Analytical Challenge
The core difficulty in validating 8-GD lies in the "Prenyl Shift." During synthesis (enzymatic or chemical), the geranyl cation can attack multiple nucleophilic sites on the daidzein backbone.
-
Target Molecule: 8-Geranyl Daidzein (C-prenylation at Ring A).
-
Primary Impurity: 6-Geranyl Daidzein (Regioisomer).
-
Secondary Impurities: 7-O-Geranyl Daidzein (Ether linkage) and Di-geranylated species.
Why Conventional Methods Fail:
-
UV-Vis (HPLC-DAD): Both 6-GD and 8-GD share the same isoflavone backbone. Their UV absorption maxima (
nm) are virtually identical. -
NMR: While NMR is the structural gold standard, it requires milligram-scale purity and cannot easily detect 1-2% regioisomeric contamination in a complex matrix.
Part 2: Comparative Analysis (LC-MS/MS vs. Alternatives)
The following table contrasts the efficacy of analytical platforms for 8-GD purity confirmation.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Specificity | High. Distinguishes regioisomers via unique fragmentation ions (MS2). | Low. Relies solely on retention time; isomers often co-elute. | High. Definitive structural assignment. |
| Sensitivity | Femtogram level. Ideal for trace impurity detection (<0.1%). | Nanogram level. Misses minor isomeric impurities. | Milligram level. Requires bulk sample; poor for trace analysis. |
| Throughput | High. Rapid MRM (Multiple Reaction Monitoring) scanning (<10 min). | Medium. Long gradients required to attempt isomer separation (>30 min). | Low. Slow acquisition and data processing. |
| Isomer ID | Yes. Diagnostic "Ortho Effect" fragments distinguish 6- vs 8-position. | No. Peaks often merge. | Yes. Distinct chemical shifts for H-6 vs H-8 protons. |
Part 3: LC-MS/MS Method Development
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). Rationale: High surface area and sub-2-micron particles are required to physically separate the hydrophobic regioisomers.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-2 min: 30% B (Equilibration)
-
2-15 min: 30%
95% B (Linear ramp to elute hydrophobic prenyls) -
15-18 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.[2]
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (
). Note: While negative mode is common for flavonoids, positive mode is superior for prenylated variants to detect the specific loss of the geranyl cation. -
Precursor Ion:
391.2 (C25H27O4+). -
Scan Mode: MRM (Multiple Reaction Monitoring).
Part 4: Fragmentation Mechanics (The "Fingerprint")
Understanding the fragmentation is critical for distinguishing the 8-GD from the 6-GD isomer.
-
The Geranyl Loss: The most abundant fragment in positive mode is usually the loss of the geranyl group (
), transitioning from 391 255 (Daidzein backbone). -
The Ortho Effect (Diagnostic):
-
8-Geranyl Daidzein: The geranyl group at C8 interacts with the oxygen at position 1 (C-ring). This steric proximity facilitates specific Retro-Diels-Alder (RDA) cleavages that differ from the 6-isomer.
-
Differentiation: The ratio of the fragment at
137 (Geranyl cation) to the backbone ion ( 255) often differs between isomers due to the stability of the carbocation intermediate.
-
Key MRM Transitions:
-
Quantifier:
(Loss of Geranyl chain). -
Qualifier 1:
(Detection of Geranyl cation). -
Qualifier 2:
(RDA fragment characteristic of A-ring substitution).
Part 5: Experimental Protocol
Step 1: Sample Preparation
-
Dissolve 1 mg of synthesized 8-GD in 1 mL DMSO (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.
-
Filter through a 0.22 µm PTFE filter to remove particulates.
Step 2: System Suitability Test (SST)
-
Inject a "System Suitability Mix" containing Daidzein (Precursor) and 8-GD.
-
Requirement: Resolution (
) between Daidzein and 8-GD must be .
Step 3: Purity Acquisition
-
Inject the sample using the gradient defined in 3.1.
-
Monitor Total Ion Chromatogram (TIC) and Extract Ion Chromatogram (EIC) for
391. -
Integrate the area of the main peak (8-GD) vs. any minor peaks with the same mass (isomers).
Step 4: Data Analysis
-
Calculate Purity % = (Area of 8-GD / Total Area of all 391 peaks)
100. -
Verify MS2 spectrum matches the reference library (presence of
255 and 137).
Part 6: Visualization
Figure 1: Analytical Workflow for 8-GD Confirmation
Caption: Step-by-step LC-MS/MS workflow for isolating and confirming 8-geranyl daidzein purity.
Figure 2: Fragmentation Pathway (Mechanistic Logic)
Caption: Proposed MS/MS fragmentation pathway showing the diagnostic split into backbone and prenyl ions.
References
-
Simultaneous characterization of prenylated flavonoids and isoflavonoids in Psoralea corylifolia L. by liquid chromatography with diode-array detection and quadrupole time-of-flight mass spectrometry. Source: Rapid Communications in Mass Spectrometry (NIH). URL:[Link] Relevance: Establishes the fragmentation rules for prenyl chains (neutral losses of 56 Da vs whole chain) and RDA cleavage patterns.
-
A targeted prenylation analysis by a combination of IT-MS and HR-MS. Source: Phytochemistry (ResearchGate). URL:[Link] Relevance: Provides the "decision guideline" for identifying prenyl positions (C6 vs C8) based on specific neutral losses and RDA fragments.
-
Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots. Source: Molecules (PMC). URL:[Link] Relevance: details the "ortho effect" at the C-8 position, a critical mechanism for distinguishing 8-GD from 6-GD.
Sources
Bioavailability Comparison Guide: Daidzein vs. 8-Geranyl Daidzein
Executive Summary
This technical guide provides a comparative analysis of the bioavailability and pharmacokinetic (PK) profiles of Daidzein (a classic soy isoflavone) and its prenylated derivative, 8-Geranyl Daidzein (8-GD) .
While Daidzein is well-characterized as a BCS Class IV compound (low solubility, low permeability) with rapid Phase II metabolism, 8-Geranyl Daidzein represents a structural evolution. The addition of a C10 geranyl chain at the C8 position significantly alters the physicochemical landscape, shifting the molecule toward extreme lipophilicity. This modification theoretically enhances membrane permeability and metabolic stability (by sterically hindering C7-conjugation) but introduces severe solubility challenges that must be addressed during formulation.
Key Takeaway: 8-Geranyl Daidzein exhibits superior cellular uptake and metabolic resistance compared to Daidzein but requires advanced lipid-based delivery systems to overcome dissolution-limited absorption.
Part 1: Physicochemical Profile & Structural Impact
The bioavailability divergence begins at the molecular level. The geranyl group is not merely an appendage; it fundamentally changes the solvent interaction and enzyme binding properties of the isoflavone core.
Table 1: Comparative Physicochemical Properties[1]
| Feature | Daidzein | 8-Geranyl Daidzein (8-GD) | Impact on Bioavailability |
| Molecular Weight | 254.24 g/mol | ~390.47 g/mol | 8-GD is heavier but remains within "Rule of 5" limits for absorption. |
| Lipophilicity (LogP) | ~2.51 | > 5.5 (Estimated) | Daidzein: Moderate. 8-GD: Highly lipophilic; excellent membrane affinity but poor aqueous solubility. |
| Water Solubility | Low (~3 µg/mL) | Extremely Low (< 0.1 µg/mL) | 8-GD is the rate-limiting step for absorption; requires solubilization (e.g., micelles). |
| Key Functional Groups | 7-OH, 4'-OH | 7-OH, 4'-OH, C8-Geranyl | The C8-Geranyl chain acts as a "molecular anchor" for membranes and a steric shield for the 7-OH group. |
Mechanistic Insight: The "Lipophilic Anchor" Effect
In 8-GD, the 10-carbon geranyl chain inserts into the phospholipid bilayer of cell membranes. Unlike Daidzein, which relies on passive diffusion and transporters (like BCRP), 8-GD's high lipophilicity facilitates rapid passive transcellular diffusion, provided it is solubilized in the gut lumen.
Part 2: Pharmacokinetic (PK) Comparison
Absorption Phase
-
Daidzein: Absorption is erratic (approx. 6.1% absolute bioavailability in rats).[1] It is limited by both solubility and extensive efflux pumping by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium.
-
8-Geranyl Daidzein: Likely exhibits dissolution-limited absorption . However, once dissolved (e.g., by bile salts or lipid formulations), its permeability coefficient (
) is expected to be significantly higher than Daidzein due to the geranyl chain facilitating membrane crossing.
Metabolism (The "Metabolic Blockade" Hypothesis)
This is the most critical differentiator.
-
Daidzein: Undergoes rapid Phase II conjugation (glucuronidation and sulfation) primarily at the 7-OH position in the intestine and liver. This "first-pass effect" drastically reduces circulating aglycone levels.
-
8-Geranyl Daidzein: The bulky geranyl group at C8 creates steric hindrance around the adjacent 7-OH group. This interferes with the binding of UDP-glucuronosyltransferases (UGTs), potentially shielding the molecule from rapid inactivation.
-
Trade-off: While protected from conjugation, the geranyl chain itself becomes a target for Phase I oxidation (CYP450-mediated epoxidation or hydroxylation).
-
Distribution
-
Daidzein: Moderate volume of distribution (
). -
8-Geranyl Daidzein: High
is expected.[2] Lipophilic prenylated flavonoids tend to accumulate in tissues with high lipid content (adipose, brain, liver), potentially extending the terminal half-life ( ).
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the structural difference and the "Metabolic Blockade" mechanism where the geranyl chain protects the critical 7-OH site.
Caption: Comparative metabolic fate showing 8-GD's resistance to glucuronidation due to steric hindrance at the C7-OH site.
Part 4: Experimental Protocols for Validation
To empirically validate these differences, the following protocols are recommended. These are designed to isolate solubility, permeability, and metabolic stability factors.
Protocol A: Caco-2 Permeability Assay (Absorption Potential)
Objective: Determine if the geranyl chain enhances passive diffusion.
-
Cell Culture: Seed Caco-2 cells (passage 30-50) on transwell polycarbonate filters (
pore size). Culture for 21 days to form a polarized monolayer ( ). -
Preparation:
-
Daidzein: Dissolve in HBSS (pH 7.4) with 0.1% DMSO.
-
8-GD: Due to low solubility, use HBSS with 0.5% BSA or Tauecholate to simulate fed-state intestinal fluids (FeSSIF).
-
-
Transport Study:
-
Add compound (
) to the Apical (A) chamber. -
Sample Basolateral (B) chamber at 30, 60, 90, and 120 min.
-
Control: Use Atenolol (low perm) and Propranolol (high perm).
-
-
Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (
):-
Expected Result: 8-GD
> Daidzein (in the presence of solubilizers).
-
Protocol B: Liver Microsome Stability (Metabolic Half-Life)
Objective: Test the "Metabolic Blockade" hypothesis regarding Phase II conjugation.
-
System: Pooled Rat/Human Liver Microsomes (RLM/HLM) enriched with UDP-glucuronic acid (UDPGA) for Phase II and NADPH for Phase I.
-
Incubation:
-
Pre-incubate microsomes (0.5 mg protein/mL) at 37°C.
-
Add Test Compound (
) + Cofactors (UDPGA + NADPH). -
Condition A (Phase I only): NADPH only.
-
Condition B (Phase II only): UDPGA + Alamethicin (pore former).
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).-
Expected Result: Daidzein shows rapid depletion in Condition B (Glucuronidation). 8-GD shows significantly slower depletion in Condition B, confirming steric protection.
-
References
-
Daidzein Bioavailability & Metabolism
-
Prenylated Flavonoids & 8-Geranyl Daidzein
-
Comparative Activity & Isolation
Sources
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Vitro Comparative Analysis of 8-Geranyl Daidzein and Standard COX-2 Inhibitors
A Guide for Drug Development Professionals and Researchers
This guide provides an in-depth, in-vitro comparison of the isoflavonoid 8-Geranyl daidzein against conventional selective Cyclooxygenase-2 (COX-2) inhibitors, using Celecoxib as the primary benchmark. While direct enzymatic inhibition data for 8-Geranyl daidzein is limited in current literature, this analysis synthesizes data from structurally and functionally related daidzein derivatives to build a comprehensive profile. We will explore the divergent mechanisms of action, compare quantitative performance metrics, and provide a validated experimental protocol for in-vitro evaluation.
Mechanisms of COX-2 Modulation: Direct Inhibition vs. Upstream Regulation
The inflammatory cascade mediated by COX-2 is a critical therapeutic target. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized into various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2), which drives pain, fever, and inflammation.[1]
The Core COX-2 Signaling Pathway
The expression and activity of the COX-2 enzyme are central to the inflammatory response. Understanding this pathway is key to differentiating the mechanisms of various inhibitors.
Caption: Workflow for a fluorometric in-vitro COX-2 inhibition assay.
Materials
-
Purified recombinant human or ovine COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test Compound (8-Geranyl daidzein) stock solution in DMSO
-
Positive Control (Celecoxib) stock solution in DMSO
-
Arachidonic Acid (substrate)
-
Fluorogenic Probe (e.g., Amplex™ Red)
-
Heme cofactor
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)
Step-by-Step Methodology
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, cofactors, arachidonic acid, and the fluorogenic probe in the assay buffer according to the manufacturer's guidelines.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 8-Geranyl daidzein) and the positive control (Celecoxib) in DMSO, then dilute further in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
Assay Plating: In a 96-well black microplate, add the following to respective wells:
-
Blank Wells: Assay Buffer.
-
Vehicle Control Wells: Assay Buffer + COX-2 Enzyme + DMSO vehicle.
-
Positive Control Wells: Assay Buffer + COX-2 Enzyme + Celecoxib dilutions.
-
Test Compound Wells: Assay Buffer + COX-2 Enzyme + Test Compound dilutions.
-
-
Pre-incubation: Add the COX-2 enzyme solution to all wells except the blank. Then add the diluted test compounds, positive control, or vehicle to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing both arachidonic acid and the fluorogenic probe to all wells.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence kinetically (e.g., one reading per minute for 10-20 minutes).
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Sample - Rate of Blank) / (Rate of Vehicle - Rate of Blank)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Discussion and Conclusion
The in-vitro evidence strongly suggests that 8-Geranyl daidzein and standard COX-2 inhibitors like Celecoxib operate through fundamentally different, albeit complementary, anti-inflammatory mechanisms.
-
Celecoxib is a classic example of a highly potent and selective enzyme inhibitor. Its therapeutic effect is derived from the direct and immediate blockade of prostaglandin production. This makes it highly effective for acute management of inflammation and pain.
-
8-Geranyl daidzein , based on data from its chemical relatives, likely functions as a dual-action modulator . It appears to be a weak direct inhibitor of the COX-2 enzyme but a more significant regulator of the inflammatory process at the genetic level. By suppressing upstream signaling pathways like NF-κB, it can reduce the overall expression of COX-2 and other pro-inflammatory mediators. [2][3] For researchers and drug development professionals, this distinction is critical. While 8-Geranyl daidzein may not be a candidate for a fast-acting analgesic in the same class as Celecoxib, its broader mechanism of action—combining moderate enzyme inhibition with transcriptional suppression and antioxidant pathway activation—presents an intriguing profile for the management of chronic inflammatory conditions where modulating the entire inflammatory environment is beneficial. Future research should focus on obtaining direct IC50 values for 8-Geranyl daidzein and further exploring its effects on gene expression in relevant cell models.
References
- APExBIO. (n.d.). Celecoxib - Selective COX-2 Inhibitor for Inflammation.
-
Noguchi, A., et al. (2023). 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages. Bioscience, Biotechnology, and Biochemistry, 87(7), 747-757. [Link]
-
Sun, M. Y., et al. (2016). DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS. African Journal of Traditional, Complementary and Alternative Medicines, 13(3), 117-132. [Link]
-
PubChem. (n.d.). 8-Prenyldaidzein. National Center for Biotechnology Information. Retrieved from [Link]
-
Lee, D. S., et al. (2018). Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity. Journal of Agricultural and Food Chemistry, 66(26), 6699-6709. [Link]
-
Patsnap. (2024). What is the mechanism of Daidzein? Synapse. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Vioxx and celecoxib bound within the cyclooxygenase... [Image]. Retrieved from [Link]
-
MDPI. (2024). Daidzein Inhibits Muscle Atrophy by Suppressing Inflammatory Cytokine- and Muscle Atrophy-Related Gene Expression. Retrieved from [Link]
-
PubMed. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Retrieved from [Link]
-
Daidzein and Equol: Ex Vivo and In Silico Approaches Targeting COX-2, iNOS, and the Canonical Inflammasome Signaling Pathway. (2024). PMC. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
